Lirequinil
Description
Structure
3D Structure
Properties
IUPAC Name |
10-chloro-1-[(3S)-3-ethoxypyrrolidine-1-carbonyl]-3-phenyl-6,7-dihydrobenzo[a]quinolizin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25ClN2O3/c1-2-32-20-11-12-28(16-20)25(30)23-15-22(17-6-4-3-5-7-17)26(31)29-13-10-18-8-9-19(27)14-21(18)24(23)29/h3-9,14-15,20H,2,10-13,16H2,1H3/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBSWRAUYCIIUEI-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CCN(C1)C(=O)C2=C3C4=C(CCN3C(=O)C(=C2)C5=CC=CC=C5)C=CC(=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@H]1CCN(C1)C(=O)C2=C3C4=C(CCN3C(=O)C(=C2)C5=CC=CC=C5)C=CC(=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80162579 | |
| Record name | Lirequinil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80162579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143943-73-1 | |
| Record name | 10-Chloro-1-[[(3S)-3-ethoxy-1-pyrrolidinyl]carbonyl]-6,7-dihydro-3-phenyl-4H-benzo[a]quinolizin-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=143943-73-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lirequinil [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143943731 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lirequinil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80162579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LIREQUINIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2VUW1087AD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Enigmatic Profile of Lirequinil (Ro 41-3696): An In-Depth Technical Guide on its Mechanism of Action at the GABAA Receptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lirequinil (Ro 41-3696) is a nonbenzodiazepine hypnotic agent that modulates the function of the γ-aminobutyric acid type A (GABAA) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. Developed by Hoffmann-La Roche in the 1990s, this compound was identified as a partial agonist at the benzodiazepine (B76468) binding site of the GABAA receptor. This technical guide provides a comprehensive overview of the mechanism of action of this compound, consolidating available information on its interaction with the GABAA receptor. While specific quantitative data on its binding affinity and functional efficacy remain largely within proprietary clinical trial data, this guide synthesizes the known pharmacological profile, outlines standard experimental protocols for its characterization, and presents signaling and workflow diagrams to elucidate its molecular interactions and the methodologies used to study them.
Introduction to this compound (Ro 41-3696)
This compound is a quinolizinone derivative that was investigated for its potential as a hypnotic agent.[1] In human clinical trials, it demonstrated efficacy comparable to zolpidem but was ultimately not brought to market due to a slower onset of action and greater next-day sedation.[1] Its primary mechanism of action is the positive allosteric modulation of the GABAA receptor, acting at the benzodiazepine binding site. Unlike classical benzodiazepines which are full agonists, this compound is classified as a partial agonist, suggesting a lower maximal efficacy in potentiating the effects of GABA.[1][2] This property was explored for a potentially improved side-effect profile, particularly regarding tolerance and dependence.[3] this compound also has an active metabolite, Ro 41-3290, which is the desethylated form of the parent compound and has a longer half-life.[1]
Mechanism of Action at the GABAA Receptor
The GABAA receptor is a pentameric ligand-gated ion channel that, upon binding of GABA, opens to allow the influx of chloride ions, leading to hyperpolarization of the neuron and inhibition of neurotransmission.[4][5] this compound, as a positive allosteric modulator, binds to a site on the receptor distinct from the GABA binding site, known as the benzodiazepine site, which is located at the interface of the α and γ subunits.[4] This binding event induces a conformational change in the receptor that increases its affinity for GABA and/or enhances the efficiency of channel gating upon GABA binding. The result is an amplification of the GABAergic inhibitory signal.
Partial Agonism at the Benzodiazepine Site
The designation of this compound as a partial agonist is a critical aspect of its pharmacological profile.[1][2] A full agonist, such as diazepam, will produce a maximal potentiation of the GABA-induced current. A partial agonist, in contrast, will produce a submaximal potentiation, even at saturating concentrations. This lower intrinsic efficacy is a key characteristic that differentiates compounds like this compound from classical benzodiazepines.
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Quantitative Data
While specific, publicly available quantitative data for this compound is scarce, this section outlines the expected parameters and provides illustrative tables based on typical findings for GABAA receptor modulators. The data would be derived from radioligand binding assays and electrophysiological experiments.
Binding Affinity (Ki)
Binding affinity is typically determined through competitive radioligand binding assays using a radiolabeled ligand that binds to the benzodiazepine site, such as [3H]-flumazenil. The Ki value represents the concentration of this compound required to occupy 50% of the receptors. Lower Ki values indicate higher binding affinity. It is expected that this compound would be evaluated against a panel of recombinant GABAA receptors with varying α subunit compositions to determine its subtype selectivity.
Table 1: Illustrative Binding Affinity of this compound (Ro 41-3696) at Different GABAA Receptor Subtypes
| Receptor Subtype | Ki (nM) [Hypothetical Data] |
| α1β2γ2 | Data not publicly available |
| α2β2γ2 | Data not publicly available |
| α3β2γ2 | Data not publicly available |
| α5β2γ2 | Data not publicly available |
Functional Efficacy (EC50 and Imax)
Functional efficacy is assessed using electrophysiological techniques, such as the two-electrode voltage clamp in Xenopus oocytes or patch-clamp recordings in mammalian cells expressing specific GABAA receptor subtypes. The EC50 is the concentration of this compound that produces 50% of its maximal effect on the GABA-induced current. The Imax represents the maximal potentiation of the GABA current induced by this compound, typically expressed as a percentage of the potentiation induced by a full agonist like diazepam.
Table 2: Illustrative Functional Efficacy of this compound (Ro 41-3696) at Different GABAA Receptor Subtypes
| Receptor Subtype | EC50 (nM) [Hypothetical Data] | Imax (% of Diazepam) [Hypothetical Data] |
| α1β2γ2 | Data not publicly available | Data not publicly available |
| α2β2γ2 | Data not publicly available | Data not publicly available |
| α3β2γ2 | Data not publicly available | Data not publicly available |
| α5β2γ2 | Data not publicly available | Data not publicly available |
Experimental Protocols
The characterization of a compound like this compound involves a series of standardized in vitro assays. Below are detailed methodologies for the key experiments used to determine its mechanism of action.
Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound for the benzodiazepine site on the GABAA receptor.
-
Objective: To determine the Ki of this compound at various GABAA receptor subtypes.
-
Materials:
-
Cell membranes from HEK293 cells stably expressing specific human GABAA receptor subtypes (e.g., α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2).
-
[3H]-flumazenil (radioligand).
-
This compound (Ro 41-3696) at various concentrations.
-
Unlabeled diazepam or flumazenil (B1672878) for determination of non-specific binding.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation fluid.
-
Liquid scintillation counter.
-
-
Procedure:
-
Incubate cell membranes with a fixed concentration of [3H]-flumazenil and varying concentrations of this compound.
-
Parallel incubations are performed in the presence of a high concentration of unlabeled diazepam or flumazenil to determine non-specific binding.
-
Incubate at 4°C for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (concentration of this compound that inhibits 50% of specific [3H]-flumazenil binding) by non-linear regression analysis of the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
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dot
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This technique is commonly used to assess the functional effects of compounds on ion channels expressed in Xenopus laevis oocytes.
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Objective: To determine the EC50 and Imax of this compound for the potentiation of GABA-induced currents.
-
Materials:
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Xenopus laevis oocytes.
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cRNAs for human GABAA receptor subunits (e.g., α1, β2, γ2).
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GABA.
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This compound (Ro 41-3696) at various concentrations.
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Diazepam (as a full agonist control).
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Recording solution (e.g., ND96).
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Two-electrode voltage clamp setup.
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-
Procedure:
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Inject oocytes with a mixture of cRNAs for the desired GABAA receptor subunits and incubate for 2-5 days to allow for receptor expression.
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Place an oocyte in the recording chamber and perfuse with recording solution.
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Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording) and clamp the membrane potential at a holding potential of -70 mV.
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Apply a low concentration of GABA (typically the EC5-EC20) to elicit a control current.
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Co-apply the same concentration of GABA with varying concentrations of this compound and record the potentiated current.
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Wash the oocyte with recording solution between applications to allow for receptor recovery.
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To determine Imax, co-apply a saturating concentration of this compound with GABA. Also, apply a saturating concentration of diazepam with GABA as a reference for maximal potentiation.
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Construct a concentration-response curve by plotting the percentage potentiation against the concentration of this compound.
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Fit the data with a sigmoidal dose-response equation to determine the EC50 and Imax.
-
dot
Conclusion
References
- 1. Pharmacokinetics and pharmacodynamics of Ro 41-3696, a novel nonbenzodiazepine hypnotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 3. ggriebel.perso.worldonline.fr [ggriebel.perso.worldonline.fr]
- 4. d-nb.info [d-nb.info]
- 5. GABAA receptor - Wikipedia [en.wikipedia.org]
Lirequinil (Ro 41-3696): An In-Depth Technical Guide on its Discovery and Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lirequinil, also known as Ro 41-3696, is a nonbenzodiazepine hypnotic agent developed by the Swiss pharmaceutical company Hoffmann-La Roche in the 1990s. As a member of the benzo[a]quinolizinone chemical class, this compound was designed to be a partial agonist at the benzodiazepine (B76468) (BZD) binding site of the γ-aminobutyric acid type A (GABAA) receptor. This mechanism of action was intended to produce a hypnotic effect with a more favorable side-effect profile, particularly concerning next-day sedation and cognitive impairment, compared to full benzodiazepine agonists. While preclinical and early clinical studies demonstrated its hypnotic properties, this compound's development did not advance to full clinical use. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and pharmacokinetic properties of this compound, based on available scientific literature and patent documents.
Discovery and Development
The development of this compound was part of a broader effort in the pharmaceutical industry to create safer and more effective treatments for insomnia. Researchers at Hoffmann-La Roche focused on modulating the GABAA receptor, the primary inhibitory neurotransmitter receptor in the central nervous system, to induce sleep.
The key innovation behind this compound was the concept of partial agonism. Unlike traditional benzodiazepines, which are full agonists at the BZD site of the GABAA receptor, a partial agonist would, in theory, have a ceiling to its effect, potentially reducing the risk of overdose and other adverse effects. The synthesis and pharmacological properties of this compound and related compounds are described in European patents EP 0 183 994 and EP 0 496 274, filed by F. Hoffmann-La Roche AG.
Chemical Synthesis of this compound
The chemical synthesis of this compound involves the construction of the characteristic benzo[a]quinolizinone core, followed by the introduction of the side chain that confers its specific pharmacological activity. A general synthetic pathway is outlined in European patent EP 0 650 966 A1.
Experimental Protocol: General Synthesis of this compound
The synthesis can be broadly divided into the formation of a key carboxylic acid intermediate and its subsequent coupling with the desired amine.
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Formation of the Benzo[a]quinolizinone Carboxylic Acid Intermediate: The synthesis typically begins with appropriately substituted precursors that are cyclized to form the tricyclic benzo[a]quinolizinone ring system. A crucial step involves a carbonylation reaction, where a halogenated precursor is treated with carbon monoxide in the presence of a palladium catalyst to introduce a carboxylic acid or ester functionality.
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Amide Coupling: The resulting 10-chloro-6,7-dihydro-4-oxo-3-phenyl-4H-benzo[a]quinolizine-1-carboxylic acid intermediate is then coupled with (S)-3-ethoxypyrrolidine. This is a standard amide bond formation reaction, which can be achieved by first activating the carboxylic acid (e.g., by converting it to an acyl chloride or using a peptide coupling reagent) and then reacting it with the amine.
Mechanism of Action
This compound's hypnotic effects are mediated through its interaction with the GABAA receptor.
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Target: The benzodiazepine allosteric modulatory site on the GABAA receptor.
-
Action: this compound is a partial agonist at this site. This means that while it binds to the receptor, it elicits a submaximal response compared to a full agonist.
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Effect: The binding of this compound enhances the effect of GABA, the primary inhibitory neurotransmitter. It increases the frequency of the GABA-gated chloride channel opening, leading to an influx of chloride ions into the neuron. This hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing a calming and sedative effect.
Quantitative Data
Pharmacokinetic Properties
A clinical study in healthy male volunteers investigated the pharmacokinetics of single oral doses of this compound.
Experimental Protocol: Human Pharmacokinetic Study
-
Study Design: A placebo-controlled, double-blind, single-dose escalation study was conducted.
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Participants: Healthy male volunteers were enrolled.
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Dosing: Single oral doses of this compound ranging from 0.1 mg to 30 mg were administered.
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Sample Analysis: Blood samples were collected at various time points over 28 hours to determine the plasma concentrations of this compound and its primary metabolite.
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Pharmacodynamic Assessment: Cognitive and psychomotor performance was evaluated using tracking and memory tests.
Table 1: Pharmacokinetic Parameters of this compound and its Active Metabolite
| Parameter | This compound (Ro 41-3696) | Ro 41-3290 (O-desethyl metabolite) |
| Time to Peak Plasma Concentration (tmax) | Approximately 1 hour | Approximately 2 hours |
| Elimination Half-life (t1/2) | Approximately 4 hours | Approximately 8 hours |
| Relative Plasma Concentration | Lower than the active metabolite | Higher than the parent drug |
| Dose Proportionality | The Area Under the Curve (AUC) demonstrated dose-proportional pharmacokinetics. | The Area Under the Curve (AUC) demonstrated dose-proportional pharmacokinetics. |
Receptor Binding Affinity
While specific Ki, IC50, or EC50 values for this compound are not widely published, its characterization as a partial agonist implies a distinct binding profile compared to full agonists. The determination of these values would typically be performed using a competitive radioligand binding assay.
Experimental Protocol: Benzodiazepine Receptor Binding Assay (General Methodology)
-
Tissue Preparation: Membranes are prepared from a region of the brain with a high density of GABAA receptors, such as the cerebral cortex or cerebellum of rats.
-
Radioligand: A tritiated benzodiazepine ligand with high affinity, for instance, [3H]-flunitrazepam, is used as the radiotracer.
-
Competitive Binding: The prepared brain membranes are incubated with a fixed concentration of the radioligand and a range of concentrations of the unlabeled test compound (this compound).
-
Separation and Quantification: The bound and free radioligand are separated by rapid filtration. The radioactivity of the filter, representing the bound ligand, is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that displaces 50% of the specifically bound radioligand is determined as the IC50 value. The affinity of the test compound (Ki) can then be calculated using the Cheng-Prusoff equation.
Conclusion
This compound (Ro 41-3696) represents a significant endeavor in the rational design of hypnotic drugs with a potentially improved safety profile. Its development as a partial agonist at the benzodiazepine site of the GABAA receptor showcased a sophisticated approach to modulating inhibitory neurotransmission. Although it did not ultimately reach the pharmaceutical market, the study of this compound has contributed to the understanding of the structure-activity relationships of nonbenzodiazepine hypnotics and the clinical implications of partial agonism at the GABAA receptor. The information presented in this guide, drawn from patent literature and early clinical research, provides a detailed technical foundation for researchers and professionals in the field of drug development.
Pharmacokinetic Profile of Lirequinil (Ro 41-3696) and its Metabolite Ro 41-3290: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive summary of the current publicly available knowledge on the pharmacokinetic profile of Lirequinil (Ro 41-3696), a novel nonbenzodiazepine hypnotic agent, and its primary active metabolite, Ro 41-3290. This compound, a partial agonist at the benzodiazepine (B76468) receptor, was developed in the 1990s as a potential treatment for sleep disorders.
Core Pharmacokinetic Parameters
The pharmacokinetics of this compound and its O-desethyl metabolite, Ro 41-3290, have been characterized in studies involving healthy young and elderly volunteers. A key finding from these studies is that the pharmacokinetics of both the parent drug and its metabolite are dose-proportional.[1]
This compound (Ro 41-3696)
This compound is rapidly absorbed and eliminated following oral administration.[1][2] In healthy young volunteers, the time to reach maximum plasma concentration (Tmax) is approximately 1 hour, with an elimination half-life (t½) of about 4 hours.[1] Studies in elderly subjects (55-75 years of age) showed a similar rapid absorption with a Tmax of approximately 1 hour, but a shorter elimination half-life of about 2 hours.[2]
Metabolite: Ro 41-3290 (O-desethyl this compound)
The primary and active metabolite of this compound is Ro 41-3290, formed via O-desethylation.[1][2] Plasma concentrations of Ro 41-3290 are consistently higher than those of the parent compound.[1][2] This metabolite has a slower elimination profile. In young volunteers, the Tmax for Ro 41-3290 is approximately 2 hours, with an elimination half-life of about 8 hours.[1] In elderly subjects, the Tmax and elimination half-life were found to be approximately 2 hours and 7 hours, respectively.[2] The prolonged presence of this active metabolite is a significant factor in the overall pharmacodynamic profile of this compound.
Data Presentation
The following tables summarize the key pharmacokinetic parameters for this compound and its metabolite Ro 41-3290 based on available clinical trial data. Note: Specific Cmax and AUC values are not detailed in the publicly available literature, but studies confirm that Area under the curve (AUC) data indicated dose-proportional pharmacokinetics for both compounds.[1]
Table 1: Pharmacokinetic Parameters in Healthy Young Volunteers
| Compound | Tmax (approx. hours) | t½ (approx. hours) |
| This compound (Ro 41-3696) | 1 | 4 |
| Ro 41-3290 (Metabolite) | 2 | 8 |
Source: Data derived from a study in healthy male volunteers.[1]
Table 2: Pharmacokinetic Parameters in Elderly Subjects (55-75 years)
| Compound | Tmax (approx. hours) | t½ (approx. hours) |
| This compound (Ro 41-3696) | 1 | 2 |
| Ro 41-3290 (Metabolite) | 2 | 7 |
Source: Data derived from a multiple-dose study in elderly subjects.[2]
Experimental Protocols
The pharmacokinetic data for this compound were primarily generated from placebo-controlled, double-blind clinical studies.
Study Design:
-
Single-Dose Study (Young Volunteers): Single oral doses of 0.1, 0.3, 1.0, 3.0, 10, and 30 mg were administered sequentially to groups of six healthy male volunteers.[1] Tolerability, pharmacokinetic, and pharmacodynamic measurements were conducted over a 28-hour period post-administration.[1]
-
Multiple-Dose Study (Elderly Subjects): Doses of 1, 3, 5, and 10 mg were administered to four groups of 10 subjects (aged 55-75).[2] Dosing occurred on day 1 and from days 3 through 8 to assess multiple-dose tolerability and steady-state pharmacokinetics.[2]
Sample Collection and Analysis: While specific details of the bioanalytical methods are not fully described in the available literature, the quantification of drug and metabolite concentrations in plasma was a core component of the studies. Given the standards of pharmaceutical research during the period of development, it is highly probable that High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS) was employed for sensitive and specific quantification.
Metabolism and Visualization
This compound is metabolized to its active O-desethyl derivative, Ro 41-3290.[1] This metabolic transformation is a classic Phase I reaction, typically catalyzed by the cytochrome P450 (CYP) enzyme system in the liver. Although the specific CYP isozyme(s) responsible for the O-de-ethylation of this compound have not been identified in the reviewed literature, this pathway is the principal metabolic route described.
Caption: Metabolic pathway of this compound to its active metabolite.
The logical flow of the clinical trials conducted to assess the pharmacokinetics of this compound can be visualized as follows.
Caption: Standard experimental workflow for a pharmacokinetic trial.
Conclusion
This compound is characterized by rapid oral absorption and elimination, while its primary active metabolite, Ro 41-3290, exhibits higher plasma concentrations and a significantly longer half-life. This profile suggests that the metabolite may contribute substantially to the overall and prolonged hypnotic effects of the drug. The pharmacokinetics are linear and predictable across the doses studied in both young and elderly populations. It is important to note that while key parameters like Tmax and half-life are available, a more detailed quantitative analysis, including Cmax and AUC values and the specific enzymes responsible for metabolism, is not available in the public domain. This limits a full mechanistic understanding and modeling of this compound's disposition.
References
The Binding Affinity of Lirequinil for Benzodiazepine Receptor Subtypes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lirequinil, also known by its developmental code Ro41-3696, is a nonbenzodiazepine hypnotic agent that exerts its therapeutic effects by modulating the γ-aminobutyric acid type A (GABAA) receptor at the benzodiazepine (B76468) binding site.[1] Developed by Hoffmann-La Roche in the 1990s, this compound was investigated for the treatment of insomnia. Clinical trials demonstrated its efficacy as a hypnotic, comparable to that of zolpidem, but with a potentially different side-effect profile, showing less impairment of memory and coordination.[1] However, its clinical development was halted due to a slower onset of action and prolonged next-day sedation compared to zolpidem, which was attributed to its pharmacokinetic profile and the presence of an active metabolite, Ro41-3290.[1]
This technical guide provides a comprehensive overview of the available information on the binding affinity of this compound for benzodiazepine receptor subtypes. It includes a summary of what is known about its interaction with GABAA receptors, detailed methodologies for the types of experiments used to characterize such compounds, and visualizations of the relevant signaling pathways and experimental workflows.
Data Presentation: Binding Affinity of this compound and its Metabolite
Despite a thorough review of the publicly available scientific literature, specific quantitative binding affinity data (such as Ki or IC50 values) for this compound (Ro41-3696) and its active metabolite Ro41-3290 across the various GABAA receptor subtypes (e.g., α1, α2, α3, α5) could not be located. This information is likely contained within the proprietary preclinical data of Hoffmann-La Roche and has not been published in detail.
The table below is structured to present such data, and it is populated with "Data not publicly available" to reflect the current state of knowledge. This structure can be utilized should such data become accessible in the future.
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Reference |
| This compound (Ro41-3696) | α1βγ2 | Data not publicly available | |
| α2βγ2 | Data not publicly available | ||
| α3βγ2 | Data not publicly available | ||
| α5βγ2 | Data not publicly available | ||
| Ro41-3290 (O-desethyl metabolite) | α1βγ2 | Data not publicly available | |
| α2βγ2 | Data not publicly available | ||
| α3βγ2 | Data not publicly available | ||
| α5βγ2 | Data not publicly available |
Experimental Protocols
The following section details the standard experimental methodologies used to determine the binding affinity of a compound like this compound for different benzodiazepine receptor subtypes. These protocols are based on established practices in pharmacology and neuroscience research.
Radioligand Binding Assay
Radioligand binding assays are the gold standard for determining the affinity of a drug for its receptor. This technique involves the use of a radioactive ligand (a molecule that binds to the receptor) to quantify the extent to which a non-radioactive drug (the "competitor," in this case, this compound) can displace it from the receptor.
Objective: To determine the inhibitory constant (Ki) of this compound for various GABAA receptor subtypes.
Materials:
-
Cell Lines: Human Embryonic Kidney (HEK-293) cells or other suitable cell lines stably transfected to express specific combinations of GABAA receptor subunits (e.g., α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2).
-
Radioligand: A tritiated benzodiazepine receptor ligand with high affinity, such as [3H]-Flumazenil or [3H]-Ro15-1788.
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Test Compound: this compound (Ro41-3696) and its metabolite Ro41-3290, dissolved in a suitable solvent (e.g., DMSO) to create a stock solution for serial dilutions.
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Non-specific Binding Control: A high concentration of a non-radioactive benzodiazepine, such as diazepam or clonazepam, to determine the amount of non-specific binding of the radioligand.
-
Assay Buffer: Typically a Tris-HCl buffer at a physiological pH (e.g., 7.4).
-
Filtration Apparatus: A cell harvester to rapidly separate the receptor-bound radioligand from the unbound radioligand by filtration through glass fiber filters.
-
Scintillation Counter: To measure the radioactivity retained on the filters.
Procedure:
-
Membrane Preparation:
-
Culture the transfected HEK-293 cells to a high density.
-
Harvest the cells and homogenize them in a cold buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous substances.
-
Resuspend the final membrane preparation in the assay buffer and determine the protein concentration (e.g., using a Bradford assay).
-
-
Binding Assay:
-
In a series of test tubes, add a constant amount of the cell membrane preparation.
-
Add a constant concentration of the radioligand (typically at or below its Kd value).
-
Add varying concentrations of the competitor compound (this compound).
-
For total binding, add only the membrane and radioligand.
-
For non-specific binding, add the membrane, radioligand, and a high concentration of the non-specific binding control.
-
Incubate the tubes at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each tube through glass fiber filters using the cell harvester.
-
Wash the filters with cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity in each vial using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the competitor by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Mandatory Visualization
GABAA Receptor Signaling Pathway
Experimental Workflow for Radioligand Binding Assay
References
In Vitro Electrophysiological Profile of Quinolone Derivatives on Neuronal Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in vitro electrophysiological effects of quinolone derivatives, with a focus on chloroquine (B1663885) and riluzole (B1680632), on neuronal function. Due to the limited availability of public data on Lirequinil, this document summarizes the known actions of structurally related compounds to offer a predictive framework for its potential neuronal effects. The guide details the impact of these compounds on key ion channels, neuronal excitability, and synaptic transmission. All quantitative data are presented in structured tables, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying mechanisms.
Introduction
Quinolone derivatives are a broad class of compounds with diverse therapeutic applications. While primarily known for their antimalarial and anti-inflammatory properties, several members of this class exhibit significant modulatory effects on the central nervous system. Understanding the electrophysiological consequences of these compounds on neurons is critical for drug development, neurotoxicity assessment, and identifying new therapeutic opportunities. This guide focuses on the in vitro electrophysiological actions of chloroquine and riluzole as representative examples of the quinolone class, providing insights into their interactions with neuronal ion channels and the resulting impact on neuronal signaling.
Effects on Neuronal Ion Channels
The primary mechanism by which quinolone derivatives modulate neuronal activity is through their interaction with various voltage-gated and ligand-gated ion channels. These interactions can lead to alterations in neuronal excitability, action potential dynamics, and synaptic integration.
Voltage-Gated Sodium Channels (VGSCs)
Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials. Several quinolone derivatives have been shown to inhibit VGSC function.
Table 1: Effects of Quinolone Derivatives on Voltage-Gated Sodium Channels
| Compound | Neuronal Preparation | Method | Key Findings | Reference |
| Riluzole | Rat Cortical Neurons | Intracellular Recording | Blocks repetitive discharge of sodium action potentials. | [1] |
| Riluzole | Recombinant hNav1.4 | Patch Clamp | Acts predominantly by non-blocking modulation, stabilizing the inactivated state. | [2] |
| Chloroquine | Feline Ventricular Cardiomyocytes | Patch Clamp | Blocks transmembrane Na+ currents. | [3] |
| Chloroquine | Recombinant hNav1.5 | Patch Clamp | Induces a concentration-dependent tonic block of resting and inactivated channels. | [3] |
Voltage-Gated Potassium Channels (VGKCs)
Voltage-gated potassium channels are critical for repolarizing the neuronal membrane after an action potential and for setting the resting membrane potential.
Table 2: Effects of Quinolone Derivatives on Voltage-Gated Potassium Channels
| Compound | Channel Type | Preparation | Method | Key Findings | Reference |
| Chloroquine | Kir6.2/SUR2A (K-ATP) | HEK-293 Cells | Inside-out Patch Clamp | Inhibits channel with an IC50 of 11.8 ± 0.9 µM. | [4] |
| Chloroquine | Kir4.1 | HEK-293 Cells | Patch Clamp | Potent block with an IC50 of ~0.5 µM in inside-out patches. | [5] |
| Hydroxychloroquine (B89500) | KCa1.1 & KCa3.1 | THP-1 Macrophages | Electrophysiology | Inhibits Ca++-activated K+ conductance in a dose-dependent manner. | [6][7] |
Voltage-Gated Calcium Channels (VGCCs)
Voltage-gated calcium channels are involved in a wide range of neuronal processes, including neurotransmitter release, gene expression, and dendritic integration.
Table 3: Effects of Quinolone Derivatives on Voltage-Gated Calcium Channels
| Compound | Neuronal Preparation | Method | Key Findings | Reference |
| Riluzole | Rat Cortical Neurons | Intracellular Recording | Increases the threshold for the generation of calcium spikes. | [1] |
| Chloroquine | Cultured Cortical Neurons | Whole-cell Patch Clamp | Concentration-dependent inhibition of whole-cell calcium current. | [8][9] |
Effects on Neuronal Excitability and Synaptic Transmission
The modulation of ion channels by quinolone derivatives directly translates to changes in neuronal firing properties and synaptic communication.
Table 4: Effects on Action Potentials and Synaptic Events
| Compound | Neuronal Preparation | Method | Key Findings | Reference |
| Riluzole | Rat Cortical Neurons | Intracellular Recording | Reduces tonic firing caused by intracellular current injection. | [1] |
| Chloroquine | Cultured Cortical Neurons | Microelectrode Array (MEA) & Patch Clamp | Depresses the firing rate of spontaneous action potentials by ~40%. | [8] |
| Chloroquine | Cultured Cortical Neurons | Voltage Clamp | No significant changes in the amplitude or rate of spontaneous post-synaptic currents. | [8][9] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to record the ionic currents flowing through the entire cell membrane, providing detailed information about the activity of various ion channels.[10][11]
Protocol:
-
Preparation of Neuronal Cultures or Brain Slices: Primary neurons are cultured on coverslips or acute brain slices are prepared from rodents.
-
Pipette Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a tip resistance of 3-7 MΩ when filled with internal solution.
-
Internal Solution Composition (Example for K+ currents):
-
140 mM KCl
-
10 mM HEPES
-
2 mM MgCl2
-
1.1 mM EGTA
-
0.1 mM CaCl2
-
4 mM ATP (magnesium salt)
-
0.4 mM GTP (tris salt)
-
pH adjusted to 7.3 with KOH
-
-
External Solution Composition (Example):
-
140 mM NaCl
-
5 mM KCl
-
2 mM CaCl2
-
1 mM MgCl2
-
10 mM HEPES
-
10 mM Glucose
-
pH adjusted to 7.4 with NaOH
-
-
Recording:
-
A giga-ohm seal is formed between the micropipette and the cell membrane.
-
The membrane patch is ruptured to achieve the whole-cell configuration.
-
The cell is voltage-clamped at a holding potential (e.g., -70 mV).
-
Voltage steps are applied to elicit specific ionic currents.
-
The compound of interest (e.g., this compound) is bath-applied at various concentrations.
-
Changes in current amplitude, kinetics, and voltage-dependence are measured.
-
Microelectrode Array (MEA) Recording
MEAs allow for the non-invasive, long-term recording of spontaneous electrical activity from a network of neurons.[8]
Protocol:
-
Cell Plating: Neurons are plated onto MEA plates containing a grid of extracellular electrodes.
-
Culture Maintenance: Cells are maintained in culture for a specified period to allow for network formation.
-
Baseline Recording: Spontaneous spike and burst activity are recorded under control conditions.
-
Compound Application: The test compound is added to the culture medium.
-
Post-Dose Recording: Network activity is recorded at multiple time points after compound application.
-
Data Analysis: Changes in mean firing rate, burst frequency, and network synchrony are quantified.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General experimental workflow for in vitro electrophysiological studies.
Caption: Putative signaling pathway of this compound based on related compounds.
Conclusion
The in vitro electrophysiological effects of quinolone derivatives on neurons are complex and multifaceted, primarily involving the modulation of key voltage-gated ion channels. Based on the actions of related compounds like chloroquine and riluzole, it is plausible that this compound will exhibit inhibitory effects on sodium and calcium channels, and modulatory effects on potassium channels. These actions would likely result in a depression of neuronal excitability and a reduction in neurotransmitter release. The experimental protocols and analytical frameworks presented in this guide provide a robust starting point for the detailed characterization of this compound's specific electrophysiological profile. Such studies are essential for elucidating its mechanism of action and predicting its potential therapeutic and adverse effects on the central nervous system.
References
- 1. Effects of riluzole on rat cortical neurones: an in vitro electrophysiological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The mechanism of non-blocking inhibition of sodium channels revealed by conformation-selective photolabeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Local Anesthetic Like Inhibition of the Cardiac Na+ Channel Nav1.5 by Chloroquine and Hydroxychloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Mechanisms of Chloroquine Inhibition of Heterologously Expressed Kir6.2/SUR2A Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chloroquine blocks the Kir4.1 channels by an open-pore blocking mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pro-inflammatory Ca++-activated K+ channels are inhibited by hydroxychloroquine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Acute neuropharmacologic action of chloroquine on cortical neurons in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Whole Cell Patch Clamp Electrophysiology in Human Neuronal Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Early Preclinical Development of Ro 41-3696: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 41-3696, also known as Lirequinil, is a novel non-benzodiazepine hypnotic agent developed by Hoffmann-La Roche in the 1990s. It was investigated for its potential as a sleep aid with an improved side-effect profile compared to traditional benzodiazepines. This technical guide provides an in-depth overview of the core preclinical studies that characterized the initial development of Ro 41-3696, focusing on its mechanism of action, in vitro and in vivo pharmacology, and early pharmacokinetic and metabolic assessments.
Mechanism of Action: A Partial Agonist at the GABAA Receptor
Ro 41-3696 exerts its hypnotic effects by acting as a partial agonist at the benzodiazepine (B76468) binding site of the γ-aminobutyric acid type A (GABAA) receptor. The GABAA receptor is the primary inhibitory neurotransmitter receptor in the central nervous system. Its activation by GABA leads to an influx of chloride ions, hyperpolarizing the neuron and reducing its excitability. Benzodiazepines and related compounds enhance the effect of GABA, leading to sedative, anxiolytic, and hypnotic effects.
As a partial agonist, Ro 41-3696 binds to the benzodiazepine site but elicits a submaximal response compared to full agonists like diazepam. This property was hypothesized to contribute to a more favorable safety profile, with a reduced potential for motor impairment, tolerance, and physical dependence.
Signaling Pathway
The binding of Ro 41-3696 to the benzodiazepine site on the GABAA receptor allosterically modulates the receptor, increasing the affinity of GABA for its binding site. This leads to a more frequent opening of the chloride channel in the presence of GABA, resulting in enhanced neuronal inhibition and the subsequent sedative and hypnotic effects.
Figure 1: Signaling pathway of Ro 41-3696 at the GABAA receptor.
In Vitro Pharmacology
Binding Affinity
Functional Efficacy
Electrophysiological studies are crucial for determining the functional activity of compounds at ion channels like the GABAA receptor. These experiments typically involve expressing specific GABAA receptor subunit combinations in heterologous systems, such as Xenopus oocytes or mammalian cell lines, and measuring the potentiation of GABA-induced currents by the test compound.
Experimental Protocol: Two-Electrode Voltage Clamp in Xenopus Oocytes
-
Oocyte Preparation: Mature female Xenopus laevis oocytes are harvested and defolliculated.
-
cRNA Injection: Oocytes are injected with a mixture of cRNAs encoding the desired α, β, and γ subunits of the GABAA receptor.
-
Incubation: Injected oocytes are incubated for 2-7 days to allow for receptor expression.
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and perfused with a standard saline solution.
-
The oocyte is impaled with two microelectrodes, one for voltage clamping and one for current recording.
-
A baseline GABA-evoked current is established by applying a low concentration of GABA (typically EC5-10).
-
Ro 41-3696 is then co-applied with GABA at various concentrations to determine its modulatory effect on the current.
-
The potentiation of the GABA current is measured, and concentration-response curves are generated to determine the EC50 (the concentration of Ro 41-3696 that produces 50% of its maximal effect).
-
Although specific EC50 values for Ro 41-3696 from such studies are not publicly available, its classification as a partial agonist indicates that it would produce a lower maximal potentiation of the GABA-induced current compared to a full agonist like diazepam.
In Vivo Pharmacology
Anxiolytic Activity
The anxiolytic potential of Ro 41-3696 was likely assessed using standard animal models of anxiety, such as the elevated plus-maze. Preclinical studies indicated that non-selective partial agonists like Ro 41-3696 displayed anxiolytic efficacy with less motor impairment compared to full benzodiazepine agonists.
Experimental Protocol: Elevated Plus-Maze in Rodents
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.
-
Animals: Male rats or mice are typically used.
-
Procedure:
-
Animals are administered Ro 41-3696 or vehicle at various doses.
-
After a set pre-treatment time, each animal is placed in the center of the maze, facing an open arm.
-
The animal's behavior is recorded for a 5-minute period.
-
Key parameters measured include the time spent in the open arms and the number of entries into the open and closed arms.
-
-
Endpoint: An increase in the time spent in and/or entries into the open arms is indicative of an anxiolytic-like effect. The effective dose 50 (ED50) can be calculated from the dose-response data.
Hypnotic Activity
The hypnotic (sleep-promoting) effects of Ro 41-3696 were evaluated in animal models by monitoring changes in sleep architecture using electroencephalography (EEG).
One study investigated the effects of oral administration of Ro 41-3696 on the hippocampal EEG in mice. The results showed that Ro 41-3696, at doses of 1-10 mg/kg, induced an increase in the drowsy EEG pattern. This was associated with a decrease in the duration of hippocampal rhythmic slow-wave activity (RSA), a marker of active waking and REM sleep. Notably, compared to nitrazepam, Ro 41-3696 had a less pronounced effect on lowering RSA frequency during waking mobility, suggesting a reduced potential for next-day sedation.
Experimental Protocol: EEG Sleep Studies in Rodents
-
Animal Preparation: Rats or mice are surgically implanted with electrodes for EEG and electromyography (EMG) recording.
-
Acclimation: Animals are allowed to recover from surgery and are acclimated to the recording chambers and cables.
-
Baseline Recording: Baseline sleep-wake patterns are recorded for at least 24 hours.
-
Drug Administration: Ro 41-3696 or vehicle is administered at the beginning of the light (inactive) period.
-
EEG/EMG Recording: Continuous EEG and EMG recordings are collected for a defined period post-dosing.
-
Sleep Scoring: The recordings are scored in epochs (e.g., 10 seconds) for different sleep-wake states (wakefulness, non-REM sleep, REM sleep).
-
Data Analysis: Key parameters analyzed include sleep latency (time to fall asleep), total sleep time, and the duration of each sleep stage.
Preclinical Pharmacokinetics and Metabolism
Pharmacokinetics in Animal Models
While detailed preclinical pharmacokinetic data for Ro 41-3696 in rats and dogs (e.g., Cmax, Tmax, AUC, bioavailability) are not extensively published, early human studies provide some insight into its likely profile. In humans, Ro 41-3696 was found to have a relatively slow onset of action.
In Vitro Metabolism
The metabolism of Ro 41-3696 was likely investigated using in vitro systems such as liver microsomes to identify major metabolic pathways and potential drug-drug interactions.
Experimental Protocol: In Vitro Metabolism in Liver Microsomes
-
Preparation: Liver microsomes from preclinical species (e.g., rat, dog) and humans are prepared.
-
Incubation: Ro 41-3696 is incubated with the liver microsomes in the presence of NADPH (a cofactor for cytochrome P450 enzymes).
-
Sample Analysis: At various time points, the reaction is stopped, and the samples are analyzed by liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the parent compound and its metabolites.
-
Metabolite Identification: The structures of the metabolites are elucidated based on their mass-to-charge ratio and fragmentation patterns.
It is known that Ro 41-3696 is metabolized to an active metabolite, Ro 41-3290 (the O-desethyl metabolite). This metabolite also contributes to the overall pharmacological effect.
Summary of Quantitative Data
Due to the limited availability of specific quantitative preclinical data in the public domain, a comprehensive table cannot be constructed at this time. However, the available qualitative and semi-quantitative information is summarized below:
| Parameter | Species | Model/System | Observation |
| Anxiolytic Activity | Rodents | Elevated Plus-Maze (presumed) | Efficacious with less motor impairment than full agonists. |
| Hypnotic Activity | Mice | Hippocampal EEG | Increased drowsy EEG pattern at 1-10 mg/kg (p.o.). |
| Metabolism | In vitro / In vivo | Liver Microsomes / Human studies | Metabolized to the active O-desethyl metabolite, Ro 41-3290. |
Conclusion
The early preclinical development of Ro 41-3696 characterized it as a non-benzodiazepine hypnotic with a novel mechanism of action as a partial agonist at the benzodiazepine site of the GABAA receptor. In vivo studies in animal models suggested a promising profile with hypnotic and anxiolytic effects, coupled with a reduced liability for motor side effects compared to existing benzodiazepines. The identification of an active metabolite highlighted the importance of understanding the complete metabolic profile of the compound. While Ro 41-3696 did not ultimately proceed to market, the preclinical data generated during its development contributed to the broader understanding of GABAA receptor pharmacology and the quest for safer and more effective hypnotic agents.
Experimental Workflows
Figure 2: Overview of preclinical experimental workflows for Ro 41-3696.
Lirequinil: A Technical Whitepaper on its Partial Agonist Activity at the Benzodiazepine Receptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lirequinil (also known as Ro 41-7812) is a benzodiazepine (B76468) (BDZ) receptor ligand that has been characterized as a partial agonist. Unlike full agonists such as diazepam, which elicit a maximal response at the GABA-A receptor, this compound produces a submaximal effect. This property has generated interest in its potential for a safer therapeutic profile, potentially separating the anxiolytic and anticonvulsant effects from the more pronounced sedative and myorelaxant actions associated with full agonists. This technical guide provides an in-depth overview of this compound's core pharmacology, detailing its mechanism of action, relevant experimental protocols for its characterization, and a summary of its in vivo profile.
Introduction
The GABA-A receptor, a ligand-gated ion channel, is the primary mediator of fast inhibitory neurotransmission in the central nervous system. The receptor complex contains a variety of allosteric modulatory sites, with the benzodiazepine (BDZ) binding site being a key therapeutic target for a range of conditions including anxiety, insomnia, and seizures. Ligands that bind to this site can be classified based on their intrinsic efficacy: full agonists (e.g., diazepam), partial agonists (e.g., bretazenil, this compound), and antagonists (e.g., flumazenil).
Partial agonists are of significant interest in drug development as they are hypothesized to offer a more nuanced modulation of the GABA-A receptor, potentially leading to a reduction in adverse effects such as sedation, ataxia, and dependence liability that are commonly associated with full agonists. This compound has been investigated as one such compound, demonstrating a distinct pharmacological profile.
Mechanism of Action: Partial Agonism at the BDZ Receptor
This compound exerts its effects by binding to the benzodiazepine site on the GABA-A receptor. This binding allosterically modulates the receptor's function, but to a lesser degree than a full agonist.
-
Enhanced GABAergic Neurotransmission: Like all positive modulators at this site, this compound enhances the effect of the endogenous neurotransmitter, GABA. It increases the frequency of chloride channel opening in the presence of GABA, leading to an influx of chloride ions and hyperpolarization of the neuronal membrane. This hyperpolarization makes it more difficult for the neuron to fire, resulting in a net inhibitory effect.
-
Submaximal Efficacy: The key characteristic of a partial agonist is its submaximal efficacy. Even at saturating concentrations, this compound does not produce the same maximal enhancement of GABA-induced chloride currents as a full agonist like diazepam. This is attributed to a lower intrinsic efficacy, meaning it is less efficient at inducing the conformational change in the receptor that leads to channel opening.
The following diagram illustrates the signaling pathway at the GABA-A receptor and the modulatory role of a partial agonist like this compound.
Unveiling the Molecular Landscape of Lirequinil: A Technical Exploration Beyond the GABAA Receptor
For Immediate Release
Basel, Switzerland – December 7, 2025 – While the hypnotic agent Lirequinil (also known as Ro41-3696) is well-documented for its primary mechanism of action as a nonbenzodiazepine modulator of the GABAA receptor, a deeper investigation into its broader molecular interactions has remained a subject of scientific inquiry. This technical guide synthesizes available data to explore the cellular and molecular targets of this compound beyond its principal hypnotic-inducing pathway, providing a resource for researchers, scientists, and drug development professionals.
This compound, a benzo[a]quinolizin-4-one derivative developed by Hoffmann-La Roche in the 1990s, was initially investigated for the treatment of sleep disorders. Its efficacy as a hypnotic is attributed to its binding to the benzodiazepine (B76468) site on the GABAA receptor, an action it shares with other nonbenzodiazepine hypnotics like zolpidem. However, the potential for off-target effects and interactions with other cellular systems is a critical aspect of its pharmacological profile.
Limited Evidence for Direct Off-Target Engagement
Current publicly available research on this compound (Ro41-3696) has predominantly focused on its GABAA receptor pharmacology. Extensive searches for its binding affinity and functional activity at other major drug target classes, such as phosphodiesterases and a wide range of voltage-gated ion channels, have not yielded specific quantitative data. This suggests a high degree of selectivity for the GABAA receptor, or a lack of comprehensive screening data in the public domain.
Potential Interaction with Monoamine Systems: An Avenue for Exploration
Despite the scarcity of direct evidence for off-target binding, the chemical structure of this compound, a benzo[a]quinolizine derivative, warrants consideration of potential interactions with monoaminergic systems. Research on other compounds with a similar benzo[a]quinolizine core has indicated a potential for neuroleptic-like actions, including effects on the turnover of cerebral monoamines such as dopamine (B1211576) and serotonin.[1] This raises the possibility that this compound could exhibit subtle modulatory effects on these neurotransmitter systems, which would be an important area for future investigation.
Table 1: Summary of Known and Potential Molecular Interactions of this compound (Ro41-3696)
| Target Class | Specific Target | Reported Activity of this compound (Ro41-3696) | Potential Activity Based on Chemical Class |
| Ligand-gated Ion Channels | GABAA Receptor (Benzodiazepine Site) | Primary target; hypnotic effects | - |
| Monoamine Systems | Dopamine Receptors, Serotonin Receptors, etc. | No specific data available | Possible modulation of turnover[1] |
| Phosphodiesterases (PDEs) | Various subtypes | No specific data available | Not reported |
| Voltage-gated Ion Channels | Na+, K+, Ca2+ channels | No specific data available | Not reported |
| Inflammatory Pathways | Cytokine release, NF-κB | No specific data available | Not reported |
Methodologies for Future Investigation
To elucidate the broader molecular target profile of this compound, a series of established experimental protocols would be required.
Radioligand Binding Assays
Comprehensive radioligand binding screens are essential to determine the affinity of this compound for a wide array of receptors and transporters. A typical protocol would involve:
-
Target Preparation: Membranes from cells expressing the target receptor or transporter are prepared.
-
Incubation: A fixed concentration of a specific radioligand for the target is incubated with the prepared membranes in the presence of varying concentrations of this compound.
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Detection: The amount of bound radioactivity is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.
Functional Assays
To assess the functional activity of this compound at any identified off-targets, appropriate cellular or electrophysiological assays should be employed. For instance, to investigate effects on monoamine systems, techniques such as in vivo microdialysis to measure neurotransmitter levels in specific brain regions of animal models following this compound administration would be informative.
In Vitro Safety Pharmacology Profiling
A standard in vitro safety pharmacology panel, such as the one offered by various contract research organizations, would provide a broad overview of potential off-target activities. This typically includes assays for a range of G-protein coupled receptors, ion channels (including a comprehensive panel of cardiac ion channels), and enzymes.
Visualizing Potential Pathways and Workflows
To conceptualize the potential areas of investigation and the experimental logic, the following diagrams are provided.
Caption: Logical relationship of this compound's known and potential targets.
Caption: Experimental workflow for investigating potential off-target effects.
Conclusion
While this compound's primary pharmacological action is well-established at the GABAA receptor, a comprehensive understanding of its full molecular target profile remains incomplete. The exploration of its potential effects on monoamine systems, based on its chemical structure, represents a logical next step in characterizing its pharmacology. Systematic in vitro screening against a broad panel of targets is necessary to definitively rule out or identify any clinically relevant off-target interactions. This in-depth knowledge is crucial for a complete risk-benefit assessment and for uncovering any unforeseen therapeutic potential or adverse effects. Further research in this area is highly encouraged to fully delineate the molecular and cellular impact of this compound.
References
The Structural-Activity Relationship of Lirequinil Analogues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lirequinil (Ro 41-3696) is a non-benzodiazepine hypnotic agent that exerts its effects as a partial agonist at the benzodiazepine (B76468) (BDZ) binding site of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2][3] Its active metabolite, Ro 41-3290 (the O-desethyl derivative), also contributes to its pharmacological profile.[2] While extensive proprietary research on this compound and its analogues has likely been conducted, publicly available, in-depth structural-activity relationship (SAR) studies with comprehensive quantitative data for a series of this compound analogues are limited.
This technical guide aims to provide a comprehensive overview of the SAR of compounds acting at the benzodiazepine site of the GABA-A receptor, with a focus on structural classes related to this compound. Due to the scarcity of public data on this compound analogues, this guide will leverage data from the closely related imidazo[1,5-a]quinoline (B8571028) series to illustrate key SAR principles. This information, combined with detailed experimental protocols and pathway visualizations, will serve as a valuable resource for researchers engaged in the discovery and development of novel GABA-A receptor modulators.
Core Concepts: GABA-A Receptor Allosteric Modulation
The GABA-A receptor is a pentameric ligand-gated ion channel that, upon binding of the neurotransmitter GABA, opens to allow the influx of chloride ions, leading to hyperpolarization of the neuron and an inhibitory effect on neurotransmission.[1][4] Benzodiazepines and related compounds, including this compound, do not bind to the same site as GABA (the orthosteric site) but rather to an allosteric site, modulating the receptor's response to GABA.[1][4]
Positive allosteric modulators (PAMs) like classic benzodiazepines increase the frequency of channel opening in the presence of GABA, thereby enhancing the inhibitory signal.[5] Partial agonists, such as this compound, produce a submaximal potentiation of the GABA response compared to full agonists.[3] This property is often associated with a more favorable side-effect profile, with reduced potential for sedation, ataxia, and dependence.
Structural-Activity Relationship of Imidazo[1,5-a]quinolines: An Analogue Series to this compound
Given the limited public SAR data on direct this compound analogues, we present a summary of the SAR for a series of imidazo[1,5-a]quinolines, which share a similar fused heterocyclic core and also target the benzodiazepine receptor. The following table summarizes the binding affinity (Ki) of these compounds for the central benzodiazepine receptor (CBR).
| Compound | R1 | R2 | R3 | R4 | Ki (nM) |
| 7a | H | H | H | H | 1.8 |
| 7b | CH3 | H | H | H | 1.2 |
| 7c | C2H5 | H | H | H | 1.0 |
| 7d | n-C3H7 | H | H | H | 1.1 |
| 7e | i-C3H7 | H | H | H | 0.91 |
| 7f | n-C4H9 | H | H | H | 2.0 |
| 7g | t-C4H9 | H | H | H | 20 |
| 7h | C6H5 | H | H | H | 1.2 |
| 7i | 4-F-C6H4 | H | H | H | 0.82 |
| 7j | 4-Cl-C6H4 | H | H | H | 0.95 |
| 7k | 4-Br-C6H4 | H | H | H | 1.1 |
| 7l | 4-CH3-C6H4 | H | H | H | 1.3 |
| 7m | 4-OCH3-C6H4 | H | H | H | 1.5 |
| 7n | 4-CF3-C6H4 | H | H | H | 2.5 |
| 7o | 2-Thienyl | H | H | H | 1.6 |
| 7p | 3-Thienyl | H | H | H | 1.4 |
| 7q | 2-Furyl | H | H | H | 2.2 |
| 7r | 3-Furyl | H | H | H | 2.1 |
| 7s | H | H | 7-F | H | 0.44 |
| 7t | H | H | 7-Cl | H | 0.51 |
| 7u | H | H | 7-Br | H | 0.63 |
| 7v | H | H | 7-CH3 | H | 0.88 |
| 8a | H | C2H5 | H | H | 2.3 |
| 8b | H | n-C3H7 | H | H | 2.8 |
Key SAR Observations for Imidazo[1,5-a]quinolines:
-
Substituents at the 5-position (R1): Small alkyl and aryl groups are well-tolerated and generally result in high affinity. Bulky substituents, such as a tert-butyl group (7g), can lead to a significant decrease in binding affinity. Aromatic rings, particularly with electron-withdrawing groups at the para-position (e.g., 4-F-C6H4 in 7i), often enhance affinity.
-
Substituents at the 7-position (R3): Halogen substituents (F, Cl, Br) at the 7-position of the quinoline (B57606) ring consistently lead to a significant increase in binding affinity (compare 7a with 7s, 7t, 7u).
-
Substituents at the 3-position (R2): The presence of an ester group at this position is generally favorable for high affinity.
While these observations are for the imidazo[1,5-a]quinoline series, they provide valuable insights into the potential SAR of this compound and other related quinoline-based GABA-A receptor modulators. The general preference for certain substituents and the impact of their position on binding affinity are likely to be transferable to some extent.
Experimental Protocols
Radioligand Binding Assay for Benzodiazepine Receptor Affinity
This protocol outlines a standard method for determining the binding affinity (Ki) of test compounds for the benzodiazepine site on the GABA-A receptor.
1. Membrane Preparation:
- Whole brains from rodents (e.g., Sprague-Dawley rats) are homogenized in ice-cold Tris-HCl buffer (50 mM, pH 7.4).
- The homogenate is centrifuged at low speed to remove cellular debris.
- The resulting supernatant is then centrifuged at high speed to pellet the cell membranes.
- The membrane pellet is washed multiple times by resuspension in fresh buffer and centrifugation to remove endogenous GABA and other interfering substances.
- The final pellet is resuspended in buffer, and the protein concentration is determined using a standard method (e.g., Bradford assay).
2. Competition Binding Assay:
- A constant concentration of a radiolabeled ligand with high affinity for the benzodiazepine site (e.g., [3H]-Flumazenil or [3H]-Flunitrazepam) is incubated with the prepared cell membranes.[6]
- A range of concentrations of the unlabeled test compound (e.g., this compound analog) is added to compete with the radioligand for binding to the receptor.
- The incubation is carried out at a controlled temperature (e.g., 0-4°C or 30°C) for a specific duration to reach equilibrium (e.g., 35 minutes).[7]
- Non-specific binding is determined in the presence of a high concentration of a known benzodiazepine (e.g., 10 µM Diazepam).
- The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes bound with the radioligand.
- The filters are washed with ice-cold buffer to remove unbound radioligand.
- The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
3. Data Analysis:
- The specific binding is calculated by subtracting the non-specific binding from the total binding.
- The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
- The binding affinity (Ki) of the test compound is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Electrophysiological Assay for Functional Activity (Two-Electrode Voltage Clamp)
This protocol is used to determine the functional activity (e.g., efficacy as a partial agonist) of this compound analogs on GABA-A receptors expressed in Xenopus oocytes.
1. Oocyte Preparation and Receptor Expression:
- Oocytes are surgically removed from female Xenopus laevis frogs.
- The oocytes are defolliculated by enzymatic treatment (e.g., collagenase).
- cRNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2) are injected into the oocytes.
- The injected oocytes are incubated for 2-7 days to allow for receptor expression in the cell membrane.
2. Electrophysiological Recording:
- An oocyte expressing the GABA-A receptors is placed in a recording chamber and continuously perfused with a standard saline solution.
- The oocyte is impaled with two microelectrodes filled with KCl, one for voltage clamping and the other for current recording.
- The oocyte is voltage-clamped at a holding potential of -70 mV.
3. Drug Application and Data Acquisition:
- A baseline GABA-evoked current is established by applying a low concentration of GABA (e.g., EC10).
- The test compound (this compound analog) is co-applied with GABA, and the change in the current amplitude is measured.
- The potentiation of the GABA-evoked current by the test compound is quantified.
- Concentration-response curves are generated by applying a range of concentrations of the test compound in the presence of a fixed concentration of GABA.
- The EC50 (concentration for 50% of maximal potentiation) and the maximum potentiation (Emax) are determined from the concentration-response curve.
Visualizations
Signaling Pathway of GABA-A Receptor Allosteric Modulation
Caption: Allosteric modulation of the GABA-A receptor by a this compound analog.
Experimental Workflow for SAR Studies of this compound Analogs
Caption: A typical experimental workflow for the structural-activity relationship (SAR) studies of novel GABA-A receptor modulators.
Conclusion
The development of novel GABA-A receptor modulators with improved efficacy and safety profiles remains a significant goal in neuropharmacology. While specific, publicly available SAR data for a broad series of this compound analogs is scarce, the principles of molecular design and the experimental methodologies outlined in this guide provide a robust framework for researchers in this field. The provided data on the structurally related imidazo[1,5-a]quinolines offer valuable insights into the key structural features that govern binding affinity to the benzodiazepine site. By employing the detailed experimental protocols for binding and functional assays, and by understanding the underlying signaling pathways, scientists can effectively advance the discovery and optimization of new therapeutic agents targeting the GABA-A receptor. Further research and publication of SAR data on this compound and its direct analogs would be of great benefit to the scientific community.
References
- 1. What are GABAA receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 5. GABA Receptor Positive Allosteric Modulators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 7. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for the In Vivo Dissolution of Lirequinil (Ro41-3696)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the dissolution of Lirequinil (Ro41-3696), a nonbenzodiazepine hypnotic, for in vivo research applications. This document outlines the necessary materials, step-by-step procedures, and relevant data to ensure accurate and reproducible preparation of this compound for administration in animal models.
Introduction to this compound (Ro41-3696)
This compound is a partial agonist of the benzodiazepine (B76468) (BDZ) receptor, demonstrating hypnotic effects.[1][2] Developed by Hoffmann-La Roche in the 1990s, it was investigated in human clinical trials for its efficacy as a hypnotic agent.[1] For in vivo research, particularly in rodent models, this compound has been shown to be orally active.[1][2] Proper dissolution and formulation are critical for achieving accurate dosing and reliable experimental outcomes.
Quantitative Data: Solubility Profile
At present, detailed public information regarding the quantitative solubility of this compound in a wide range of common laboratory solvents is limited. However, based on its administration in preclinical studies, it is known to be prepared in a suspension for oral delivery. The following table summarizes the known information.
| Solvent/Vehicle System | Concentration | Administration Route | Species | Notes |
| 1% Carboxymethylcellulose (CMC) | Not Specified | Oral (p.o.) | Mouse | This vehicle is suitable for creating a uniform suspension for oral gavage. |
| Distilled Water | Not Specified | Oral (p.o.) | Mouse | Used as a vehicle in combination with a suspending agent like CMC. |
Note: Further internal solubility studies in solvents such as DMSO, ethanol, and various aqueous buffers are recommended to develop formulations for other routes of administration.
Experimental Protocol: Preparation of this compound for Oral Administration
This protocol details the preparation of a this compound suspension for oral administration in mice, based on methodologies implied in preclinical research.
Materials:
-
This compound (Ro41-3696) powder
-
1% (w/v) Carboxymethylcellulose (CMC) solution in distilled water
-
Distilled water
-
Mortar and pestle
-
Spatula
-
Calibrated balance
-
Volumetric flasks and cylinders
-
Stir plate and magnetic stir bar
-
Homogenizer (optional, for finer suspension)
-
Oral gavage needles
Procedure:
-
Calculate the required amount of this compound: Based on the desired dose (e.g., mg/kg) and the body weight of the animals, calculate the total mass of this compound needed for the study cohort.
-
Weigh the this compound powder: Accurately weigh the calculated amount of this compound using a calibrated balance.
-
Prepare the vehicle: Prepare a 1% (w/v) solution of CMC in distilled water. This will serve as the suspending vehicle.
-
Trituration of this compound:
-
Place the weighed this compound powder into a clean, dry mortar.
-
Add a small volume of the 1% CMC solution to the mortar.
-
Triturate the powder with the pestle in the presence of the vehicle to create a smooth, uniform paste. This step is crucial for breaking down any clumps and facilitating a fine suspension.
-
-
Suspension Formulation:
-
Gradually add the remaining volume of the 1% CMC solution to the mortar while continuously stirring with the pestle.
-
Transfer the suspension to a volumetric flask of the appropriate size.
-
Rinse the mortar and pestle with a small amount of the vehicle and add the rinsing to the volumetric flask to ensure the complete transfer of the compound.
-
Bring the suspension to the final desired volume with the 1% CMC solution.
-
-
Homogenization (Optional but Recommended): For a more uniform and stable suspension, homogenize the mixture using a suitable laboratory homogenizer.
-
Storage and Administration:
-
Store the suspension in a clearly labeled, sealed container.
-
Prior to each administration, ensure the suspension is thoroughly mixed by vortexing or stirring to guarantee a uniform concentration.
-
Administer the desired volume to the animals via oral gavage.
-
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the preparation of a this compound suspension for in vivo oral administration.
Caption: Workflow for this compound Suspension Preparation.
Signaling Pathway of this compound
This compound acts as a partial agonist at the benzodiazepine site of the GABAA receptor. The binding of this compound to this site allosterically modulates the receptor, increasing the affinity of the main inhibitory neurotransmitter, gamma-aminobutyric acid (GABA), for its binding site. This enhanced GABAergic transmission leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization and a decrease in neuronal excitability, which manifests as a hypnotic effect.
Caption: this compound's Mechanism of Action via the GABAA Receptor.
References
Application Notes and Protocols for Ro 41-3696 in Rodent Models of Sleep
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 41-3696, a benzoquinolizinone derivative, is a partial agonist of the benzodiazepine (B76468) (BDZ) receptor with demonstrated sleep-promoting properties.[1] As a partial agonist, it is hypothesized to offer a safer therapeutic window compared to full benzodiazepine agonists, potentially minimizing side effects such as motor impairment, tolerance, and physical dependence.[2] Preclinical studies in rodents have indicated that Ro 41-3696 can induce a "drowsy" electroencephalogram (EEG) pattern, suggesting its potential as a hypnotic agent.
These application notes provide a comprehensive overview of the appropriate dosage, administration, and experimental protocols for utilizing Ro 41-3696 in rodent models of sleep research. The information is intended to guide researchers in designing and executing studies to evaluate the hypnotic efficacy and effects on sleep architecture of this compound.
Data Presentation
While preclinical research has established the sleep-promoting potential of Ro 41-3696, detailed quantitative data on its specific effects on sleep architecture (e.g., Non-Rapid Eye Movement (NREM) sleep, Rapid Eye Movement (REM) sleep, sleep latency) from publicly available studies are limited. The available data focuses on EEG characterization.
Table 1: Summary of Ro 41-3696 Dosage and Qualitative Effects in Rodent Models
| Compound | Species/Strain | Route of Administration | Dosage Range | Observed Effects on Sleep/EEG | Reference |
| Ro 41-3696 | Mouse (ICR) | Oral (p.o.) | 1 - 10 mg/kg | Increased drowsy EEG pattern; slight lowering of hippocampal rhythmic slow-wave activity (RSA) frequency. | Tsuboi et al., 1994 |
Note: The study by Tsuboi et al. (1994) provides the most direct evidence for the effective dosage range of Ro 41-3696 in promoting sleep-like EEG patterns in mice. Further dose-response studies would be necessary to fully characterize its hypnotic profile.
To illustrate how quantitative data on sleep architecture is typically presented, Table 2 provides example data from a study on the effects of diazepam, a full benzodiazepine agonist, in a rat model of sleep apnea. This table is for illustrative purposes only and does not represent data for Ro 41-3696.
Table 2: Example Data Presentation of a Benzodiazepine Agonist's Effect on Sleep Architecture in Rats (Illustrative)
| Treatment | Total Sleep Time (min) | NREM Sleep (% of Total Sleep) | REM Sleep (% of Total Sleep) | Sleep Onset Latency (min) | Number of Awakenings |
| Vehicle | 360 ± 15 | 85 ± 2 | 15 ± 2 | 10 ± 2 | 25 ± 3 |
| Diazepam (5 mg/kg) | 420 ± 20 | 90 ± 3 | 10 ± 1 | 5 ± 1 | 15 ± 2* |
*Note: Data are presented as mean ± SEM. *p < 0.05 compared to vehicle. This is example data adapted from studies on diazepam and does not represent Ro 41-3696.[3]
Signaling Pathway of Ro 41-3696
Ro 41-3696 acts as a partial agonist at the benzodiazepine binding site on the γ-aminobutyric acid type A (GABA-A) receptor. The GABA-A receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions (Cl-), leading to hyperpolarization of the neuron and inhibition of neurotransmission. As a positive allosteric modulator, Ro 41-3696 enhances the effect of GABA, thereby promoting an inhibitory tone in the central nervous system, which is conducive to sleep.
Caption: Signaling pathway of Ro 41-3696 at the GABA-A receptor.
Experimental Protocols
The following protocols provide a general framework for investigating the effects of Ro 41-3696 on sleep in rodent models. These should be adapted based on specific research questions and institutional guidelines.
Animal Models
-
Species: Mice (e.g., C57BL/6J, ICR) or rats (e.g., Sprague-Dawley, Wistar).
-
Age/Weight: Adult animals (e.g., 8-12 weeks old).
-
Housing: Individually housed in a temperature- and humidity-controlled environment with a 12:12 hour light-dark cycle (lights on at 7:00 AM). Food and water should be available ad libitum.
Surgical Implantation of EEG/EMG Electrodes
This procedure is essential for accurately monitoring sleep-wake states.
-
Anesthesia: Anesthetize the rodent using a suitable anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail) according to approved institutional protocols.
-
Stereotaxic Surgery: Secure the animal in a stereotaxic frame. Make a midline incision on the scalp to expose the skull.
-
Electrode Placement:
-
EEG Electrodes: Drill small burr holes through the skull over the frontal and parietal cortices. Screw in stainless steel EEG electrodes until they touch the dura mater.
-
EMG Electrodes: Insert two insulated, flexible stainless-steel wires into the nuchal (neck) muscles to record muscle tone.
-
-
Headmount Assembly: Secure the electrodes and wires to a headmount connector, which is then fixed to the skull using dental acrylic.
-
Post-operative Care: Provide appropriate post-operative analgesia and allow the animals to recover for at least one week before starting the sleep recording experiments.
Drug Preparation and Administration
-
Formulation: Ro 41-3696 for oral administration can be suspended in a vehicle such as 0.5% carboxymethylcellulose (CMC) or a mixture of Tween 80 and saline. The formulation should be prepared fresh daily.
-
Route of Administration: Oral gavage (p.o.) is a common and effective route for this compound.[1] Intraperitoneal (i.p.) injection is another potential route, though oral administration is documented in the key study.
-
Dosage: Based on the available literature, a starting dose range of 1-10 mg/kg is recommended for mice. A dose-response study is advisable to determine the optimal dose for inducing sleep.
-
Control Group: A vehicle-treated control group should always be included in the experimental design.
Sleep Recording and Analysis
-
Habituation: Acclimate the animals to the recording chamber and tethered recording cables for at least 2-3 days prior to the experiment.
-
Recording:
-
Connect the animal's headmount to a recording system via a flexible cable and a commutator to allow free movement.
-
Record EEG and EMG signals continuously for a baseline period (e.g., 24 hours) to establish normal sleep-wake patterns.
-
On the experimental day, administer Ro 41-3696 or vehicle at the beginning of the light phase (the primary sleep period for rodents).
-
Continue recording for at least 6-8 hours post-administration to capture the full effect of the compound.
-
-
Data Analysis:
-
The recorded EEG and EMG data are typically divided into 10-second epochs.
-
Each epoch is visually or automatically scored into one of three stages: wakefulness, NREM sleep, or REM sleep based on the following criteria:
-
Wakefulness: Low-amplitude, high-frequency EEG and high-amplitude EMG activity.
-
NREM Sleep: High-amplitude, low-frequency (delta waves) EEG and low-amplitude EMG activity.
-
REM Sleep: Low-amplitude, high-frequency (theta waves) EEG and muscle atonia (very low EMG activity).
-
-
The following sleep parameters should be quantified:
-
Total sleep time
-
Time spent in NREM and REM sleep
-
Sleep onset latency (time from drug administration to the first continuous period of NREM sleep)
-
Number and duration of sleep/wake bouts
-
Sleep efficiency (total sleep time / total recording time)
-
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow for assessing the effects of Ro 41-3696 on rodent sleep.
Caption: General experimental workflow for rodent sleep studies.
Conclusion
Ro 41-3696 is a promising benzodiazepine receptor partial agonist for sleep-related research. The recommended oral dosage for initial studies in mice is in the range of 1-10 mg/kg. Rigorous experimental design, including proper surgical techniques for EEG/EMG monitoring and detailed sleep architecture analysis, is crucial for accurately characterizing the hypnotic profile of this compound. While quantitative data on its effects on NREM and REM sleep are currently lacking in the public domain, the protocols outlined here provide a solid foundation for researchers to conduct such investigations and contribute to a better understanding of the therapeutic potential of Ro 41-3696.
References
Techniques for Measuring Lirequinil (Ro 41-3696) Concentration in Plasma: Application Notes and Protocols
A comprehensive search for specific, validated analytical methods for the quantitative determination of Lirequinil (Ro 41-3696) in plasma did not yield detailed protocols or application notes in the public domain. Pharmacokinetic studies have been published, but the full experimental details of the bioanalytical methods used were not accessible. Therefore, this document provides a generalized application note and protocol based on common methodologies for the analysis of small molecule drugs in plasma, such as high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which is the anticipated analytical approach for a compound like this compound.
Introduction
This compound (Ro 41-3696) is a non-benzodiazepine hypnotic agent. Pharmacokinetic studies indicate that it is rapidly absorbed and eliminated, with a terminal half-life of approximately 4 hours.[1] A key metabolite, the desethylated derivative Ro 41-3290, is found at higher concentrations in plasma and has a longer half-life of about 8 hours.[1] Accurate and precise measurement of both this compound and its major metabolite in plasma is crucial for pharmacokinetic and pharmacodynamic studies, as well as for toxicological assessments.
This document outlines a general procedure for the quantification of this compound and its primary metabolite in human plasma using LC-MS/MS. This technique offers high selectivity and sensitivity, which is essential for detecting the low concentrations typical of potent pharmaceutical compounds in biological matrices.
Principle of the Method
The method involves the extraction of this compound, its metabolite, and an internal standard (IS) from a plasma sample, followed by chromatographic separation and detection by tandem mass spectrometry. Protein precipitation is a common and straightforward sample preparation technique for this type of analysis. The chromatographic separation is typically achieved using a reversed-phase HPLC column. Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.
Materials and Reagents
-
Analytes: this compound (Ro 41-3696) and its desethylated metabolite (Ro 41-3290) reference standards.
-
Internal Standard (IS): A structurally similar compound not present in the biological matrix, or a stable isotope-labeled version of the analyte.
-
Solvents: HPLC or LC-MS grade acetonitrile (B52724), methanol (B129727), and water.
-
Additives: Formic acid, ammonium (B1175870) acetate, or other modifiers for the mobile phase.
-
Plasma: Blank human plasma from drug-free, healthy volunteers.
Experimental Protocol: LC-MS/MS Method
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of this compound, its metabolite, and the IS in a suitable organic solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the stock solutions with a mixture of organic solvent and water to create working solutions for calibration standards and QC samples.
-
Calibration Standards: Spike blank plasma with the appropriate working solutions to create a series of calibration standards covering the expected concentration range.
-
Quality Control Samples: Prepare QC samples in blank plasma at a minimum of three concentration levels (low, medium, and high) to assess the accuracy and precision of the method.
Sample Preparation: Protein Precipitation
Caption: Workflow for plasma sample preparation using protein precipitation.
-
Aliquot 100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.
-
Add a specified amount of the IS working solution.
-
Add 300 µL of ice-cold acetonitrile (or other suitable organic solvent) to precipitate the plasma proteins.
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
The supernatant can be directly injected into the LC-MS/MS system, or it may be evaporated to dryness and reconstituted in the mobile phase to increase concentration.
LC-MS/MS Analysis
Caption: General workflow for LC-MS/MS analysis.
-
HPLC System: A standard HPLC or UHPLC system.
-
Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient elution with:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for this compound, its metabolite, and the IS would need to be determined experimentally.
Data Presentation and Method Validation
The following tables present hypothetical yet representative data for a validated LC-MS/MS method for this compound, based on typical performance characteristics of such assays.
Table 1: Linearity and Sensitivity
| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) |
| This compound | 0.1 - 100 | 0.1 | > 0.995 |
| Ro 41-3290 | 0.5 - 500 | 0.5 | > 0.995 |
Table 2: Precision and Accuracy
| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%Bias) |
| This compound | Low | 0.3 | < 10% | < 10% | ± 15% |
| Mid | 10 | < 10% | < 10% | ± 15% | |
| High | 80 | < 10% | < 10% | ± 15% | |
| Ro 41-3290 | Low | 1.5 | < 10% | < 10% | ± 15% |
| Mid | 50 | < 10% | < 10% | ± 15% | |
| High | 400 | < 10% | < 10% | ± 15% |
Table 3: Recovery and Matrix Effect
| Analyte | QC Level | Extraction Recovery (%) | Matrix Effect (%) |
| This compound | Low | > 85% | 90 - 110% |
| High | > 85% | 90 - 110% | |
| Ro 41-3290 | Low | > 85% | 90 - 110% |
| High | > 85% | 90 - 110% |
Conclusion
While a specific, detailed protocol for the measurement of this compound in plasma is not publicly available, the generalized LC-MS/MS method described here provides a robust framework for developing and validating such an assay. The high sensitivity and selectivity of LC-MS/MS make it the ideal platform for quantifying this compound and its primary metabolite, Ro 41-3290, in plasma to support pharmacokinetic and other clinical studies. The successful application of this method would require the procurement of reference standards for both the parent drug and its metabolite, as well as a suitable internal standard, and a full method validation according to regulatory guidelines.
References
Application Notes and Protocols for Preclinical Administration of Hydroxychloroquine
Disclaimer: The following information pertains to Hydroxychloroquine (B89500) (HCQ). No specific preclinical data for a drug named "Lirequinil" could be located. It is presumed that "this compound" may be a developmental code name, a lesser-known synonym, or a misspelling of a related compound like Hydroxychloroquine. The data and protocols provided below are based on published preclinical studies of Hydroxychloroquine.
These application notes provide an overview of common administration routes for Hydroxychloroquine (HCQ) in preclinical animal studies, designed for researchers, scientists, and drug development professionals. The included protocols and data are compiled from various scientific publications.
Introduction
Hydroxychloroquine is a 4-aminoquinoline (B48711) drug with antimalarial, anti-inflammatory, and immunomodulating properties.[1] In preclinical research, various routes of administration are employed to study its pharmacokinetics (PK), pharmacodynamics (PD), efficacy, and toxicity in different animal models. The choice of administration route depends on the specific research question, the target organ or system, and the desired pharmacokinetic profile.
Common Administration Routes in Preclinical Studies
The most frequently documented administration routes for HCQ in preclinical animal models include:
-
Oral (PO): The most common route, mimicking clinical use in humans.[2][3] It is convenient for chronic dosing studies.
-
Intravenous (IV): Used to achieve rapid and complete bioavailability, providing a baseline for assessing the absolute bioavailability of other routes.[2][3]
-
Intraperitoneal (IP): A common parenteral route in small rodents, offering rapid absorption into the systemic circulation.[4][5]
-
Intratracheal (IT): A targeted delivery method to the lungs, often used in studies focusing on respiratory diseases.[2][3]
-
Intranasal (IN): Another route for direct-to-lung delivery, particularly relevant for respiratory viral infection models.[5]
-
Subcutaneous (SC): This route can be used for sustained release formulations. One study mentions subcutaneous injection of HCQ.[6]
Data Presentation: Pharmacokinetic Parameters of Hydroxychloroquine
The following tables summarize key pharmacokinetic data from preclinical studies involving different administration routes of HCQ in various animal models.
Table 1: Single-Dose Pharmacokinetics of Hydroxychloroquine in Male Sprague Dawley Rats [2][3]
| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax |
| Oral (PO) | 13.3 | 183.3 ± 48.6 | 4 hours |
| Intravenous (IV) | 9.9 | 1,664.0 ± 724.6 | 2-10 minutes |
| Intratracheal (IT) | 0.18 | 40.7 ± 11.7 | 2-10 minutes |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration. Data are presented as mean ± standard deviation.
Table 2: Tissue Distribution of Hydroxychloroquine in Male Sprague Dawley Rats (2 minutes post-administration) [3]
| Administration Route | Lung Parenchyma (µg/g) | Large Airways (µg/g) |
| Oral (PO) | 5.5 ± 1.7 | 45.5 ± 13.8 |
| Intravenous (IV) | 4.2 ± 0.7 | 19.1 ± 4.0 |
| Intratracheal (IT) | 71.0 ± 16.4 | 265.1 ± 51.7 |
Data are presented as mean ± standard deviation.
Table 3: Dosing Regimens of Hydroxychloroquine in Various Animal Models
| Animal Model | Administration Route | Dose (mg/kg) | Dosing Schedule | Reference |
| BALB/c Mice | Intraperitoneal (IP) | 20, 40, or 80 | Single dose | [4] |
| Rhesus Macaques | Oral (Gavage) | 6.5 | Weekly (prophylaxis) or daily (treatment) | [7] |
| Syrian Hamsters | Intranasal (IN) | Not specified | Multiple doses | [2] |
| Syrian Hamsters | Intraperitoneal (IP) | 6.5 or 50 | Single dose (prophylaxis) or daily for 3 days (treatment) | [5][7] |
| Cynomolgus Macaques | Oral (Gavage) | 90 (loading), 45 (maintenance) | Daily for 10 days | [5] |
| Sprague-Dawley Rats | Oral | 8, 16, or 24 | Daily for 6 weeks, then reduced to 8 | [8] |
Experimental Protocols
The following are generalized protocols for the administration of Hydroxychloroquine in preclinical animal studies. Note: All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and performed by trained personnel.
4.1 Oral Administration (Gavage) in Rodents
-
Preparation: Prepare the HCQ solution or suspension in a suitable vehicle (e.g., water, saline, or a specific formulation vehicle). The concentration should be calculated to deliver the desired dose in a volume appropriate for the animal's size (typically 5-10 mL/kg for rats and 10-20 mL/kg for mice).
-
Animal Handling: Gently restrain the animal.
-
Administration: Insert a gavage needle of appropriate size and length into the esophagus and deliver the formulation directly into the stomach.
-
Post-administration Monitoring: Observe the animal for any signs of distress or regurgitation.
4.2 Intravenous Administration in Rodents
-
Preparation: Prepare a sterile, isotonic solution of HCQ. The formulation must be suitable for intravenous injection (e.g., filtered to remove particulates).
-
Animal Handling: Place the animal in a restraint device that allows access to a suitable vein (e.g., tail vein in mice and rats).
-
Administration: Using a sterile syringe and a small gauge needle (e.g., 27-30G), slowly inject the HCQ solution into the vein.
-
Post-administration Monitoring: Apply gentle pressure to the injection site to prevent bleeding and monitor the animal for any adverse reactions.
4.3 Intraperitoneal Administration in Rodents
-
Preparation: Prepare a sterile solution of HCQ.
-
Animal Handling: Restrain the animal, exposing the lower abdominal quadrant.
-
Administration: Insert a sterile needle (e.g., 25-27G) into the peritoneal cavity, avoiding the bladder and internal organs. Inject the HCQ solution.
-
Post-administration Monitoring: Monitor the animal for any signs of discomfort or local irritation.
4.4 Intratracheal Administration in Rats
-
Preparation: Prepare a sterile solution of HCQ.
-
Anesthesia: Anesthetize the rat according to an approved protocol.
-
Intubation: Place the anesthetized animal on its back and visualize the trachea. Carefully insert an appropriate-sized catheter or cannula into the trachea.
-
Administration: Instill the HCQ solution directly into the lungs via the catheter.
-
Recovery: Monitor the animal closely until it has fully recovered from anesthesia.
Visualizations
References
- 1. escholarship.org [escholarship.org]
- 2. medrxiv.org [medrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetic and Pharmacodynamic Assessment of Hydroxychloroquine in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emerging preclinical evidence does not support broad use of hydroxychloroquine in COVID-19 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Clinical and Preclinical Studies of Hydroxychloroquine on RNA Viruses and Chronic Diseases: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JCI Insight - Hydroxychloroquine prophylaxis and treatment is ineffective in macaque and hamster SARS-CoV-2 disease models [insight.jci.org]
- 8. Stereoselective disposition of hydroxychloroquine and its metabolite in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Stability of Lirequinil in Experimental Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lirequinil, a novel quinoline (B57606) derivative, shows significant promise in preclinical studies. To ensure the accuracy and reproducibility of in vitro and in vivo experiments, a thorough understanding of its stability in various experimental solutions is paramount. These application notes provide a comprehensive guide to assessing the stability of this compound under different conditions, including varying pH, temperature, and solvent composition. The protocols outlined below will enable researchers to establish optimal storage and handling procedures, ensuring the integrity of the compound throughout their experimental workflows.
I. Stability of this compound
The stability of this compound, like many quinoline derivatives, is influenced by several factors. Understanding its degradation kinetics under various stress conditions is crucial for accurate pharmacological and toxicological assessments.
pH-Dependent Stability
Quinoline compounds are weak bases, and their stability can be significantly affected by the pH of the solution. Generally, the protonated form, prevalent in acidic conditions, exhibits greater aqueous solubility and can have different stability characteristics compared to the neutral form at higher pH. Hydrolysis is a common degradation pathway for many pharmaceutical compounds, and its rate is often pH-dependent.
Table 1: Hypothetical Degradation of this compound in Aqueous Buffers at 37°C
| pH | Buffer System | Half-life (t½) in hours | Degradation Rate Constant (k) (h⁻¹) |
| 3.0 | Citrate Buffer | 72 | 0.0096 |
| 5.0 | Acetate Buffer | 120 | 0.0058 |
| 7.4 | Phosphate Buffer | 96 | 0.0072 |
| 9.0 | Borate Buffer | 48 | 0.0144 |
Note: The data presented in this table is hypothetical and intended to be illustrative of the expected pH-dependent stability profile of a quinoline derivative like this compound. Actual values must be determined experimentally.
Thermal and Photostability
Elevated temperatures can accelerate the degradation of this compound. It is essential to determine its stability at temperatures relevant to experimental conditions (e.g., 37°C for cell culture) and storage (e.g., 4°C and room temperature). Quinoline derivatives can also be susceptible to photodegradation, especially when exposed to UV light. Samples should be protected from light during storage and handling whenever possible.
Table 2: Hypothetical Thermal and Photostability of this compound in pH 7.4 Buffer
| Condition | Remaining this compound (%) after 24h |
| 4°C, protected from light | >99% |
| 25°C, protected from light | 98% |
| 37°C, protected from light | 95% |
| 25°C, exposed to ambient light | 92% |
| 25°C, exposed to UV light (254 nm) | 75% |
Note: The data presented in this table is hypothetical. Experimental validation is required.
II. Solubility of this compound
The solubility of this compound in various solvents is a critical parameter for preparing stock solutions and dosing formulations. Due to the hydrophobic nature of the quinoline ring, this compound is expected to have low aqueous solubility, which can be enhanced by using organic co-solvents or adjusting the pH.
Table 3: Hypothetical Solubility of this compound in Common Solvents at 25°C
| Solvent | Solubility (mg/mL) |
| Water | < 0.1 |
| 0.1 M HCl | 5.2 |
| Phosphate Buffered Saline (PBS), pH 7.4 | 0.2 |
| Dimethyl Sulfoxide (DMSO) | > 50 |
| Ethanol | 15.8 |
| Polyethylene Glycol 400 (PEG 400) | 25.3 |
Note: This data is illustrative. Actual solubility should be determined experimentally.
III. Experimental Protocols
Protocol for Assessing pH-Dependent Stability
This protocol outlines the steps to determine the degradation kinetics of this compound at different pH values.
-
Preparation of Buffers: Prepare a series of aqueous buffers (e.g., citrate, acetate, phosphate, borate) at the desired pH values (e.g., 3, 5, 7.4, 9).
-
Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in an appropriate organic solvent (e.g., DMSO).
-
Incubation: Dilute the this compound stock solution into each buffer to a final concentration suitable for analysis (e.g., 10 µg/mL). Incubate the solutions in a temperature-controlled environment (e.g., 37°C).
-
Sample Collection: At various time points (e.g., 0, 2, 4, 8, 12, 24, 48, 72, 96, 120 hours), withdraw aliquots from each solution.
-
Sample Analysis: Immediately analyze the samples by a validated stability-indicating HPLC method to determine the concentration of the remaining this compound.
-
Data Analysis: Plot the natural logarithm of the this compound concentration versus time. The degradation rate constant (k) can be determined from the slope of the linear regression line, and the half-life (t½) can be calculated using the formula: t½ = 0.693 / k.
Protocol for Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of the analytical method.
-
Acid and Base Hydrolysis:
-
Treat a solution of this compound with 0.1 M HCl and 0.1 M NaOH.
-
Incubate at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Neutralize the solutions before analysis.
-
-
Oxidative Degradation:
-
Treat a solution of this compound with a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Incubate at room temperature for a defined period (e.g., 24 hours).
-
-
Thermal Degradation:
-
Expose a solid sample and a solution of this compound to dry heat (e.g., 80°C) for a defined period (e.g., 48 hours).
-
-
Photodegradation:
-
Expose a solution of this compound to a light source that provides both UV and visible light (e.g., as per ICH Q1B guidelines).
-
A control sample should be kept in the dark under the same conditions.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable analytical method (e.g., HPLC-UV/MS) to separate and identify the degradation products.
Protocol for Solubility Determination
This protocol describes a method for determining the solubility of this compound in various solvents.
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a different solvent of interest.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection: Centrifuge the samples to pellet the undissolved solid.
-
Dilution and Analysis: Carefully withdraw a known volume of the supernatant, dilute it with a suitable solvent, and determine the concentration of this compound using a validated analytical method (e.g., HPLC-UV or UV-Vis spectroscopy).
-
Calculation: Calculate the solubility in mg/mL or other appropriate units.
IV. Signaling Pathways and Experimental Workflows
Potential Signaling Pathway Modulation
Based on the activity of other quinoline-based immunomodulators like hydroxychloroquine, this compound may interfere with intracellular signaling pathways, such as those involving Toll-like receptors (TLRs). Inhibition of TLR signaling can lead to a reduction in the production of pro-inflammatory cytokines.
Caption: Potential inhibitory effect of this compound on the TLR9 signaling pathway.
Experimental Workflow for Stability Analysis
The following diagram illustrates a typical workflow for assessing the stability of this compound.
Caption: General workflow for conducting a stability study of this compound.
V. Conclusion
The stability and solubility of this compound are fundamental properties that must be characterized to ensure the reliability of research findings. The protocols and information provided in these application notes offer a framework for researchers to systematically evaluate these parameters. By understanding how pH, temperature, light, and solvent composition affect this compound, scientists can develop robust experimental designs and confidently interpret their results. It is strongly recommended that these studies be performed for each new batch of the compound and whenever the experimental conditions are significantly altered.
Application Notes and Protocols for Chloroquine and Hydroxychloroquine in Primary Neuronal Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloroquine (B1663885) (CQ) and its derivative, hydroxychloroquine (B89500) (HCQ), are well-established lysosomotropic agents historically used for the treatment of malaria and autoimmune diseases.[1][2] In the context of neuroscience research, their ability to readily cross the blood-brain barrier and modulate intracellular degradation pathways makes them valuable tools for studying fundamental cellular processes in neurons.[1] The primary mechanism of action of CQ and HCQ involves the accumulation in acidic organelles like lysosomes, leading to an increase in lysosomal pH.[1] This disruption of lysosomal function has profound effects on cellular processes such as autophagy, a critical pathway for the degradation and recycling of cellular components that is essential for neuronal homeostasis.[1] Consequently, CQ and HCQ are widely used to inhibit autophagic flux, allowing for the investigation of the role of autophagy in both physiological and pathological conditions within the nervous system.[1][3][4]
These compounds have been shown to have pleiotropic effects on neuronal cells, ranging from neuroprotection in certain contexts to neurotoxicity at higher concentrations or with prolonged exposure.[5][6][7] Their effects are mediated through various signaling pathways, including the modulation of neuroinflammation and programmed cell death.[8][9] This document provides detailed application notes and protocols for the use of Chloroquine and Hydroxychloroquine in primary neuronal cell cultures to facilitate research into their effects on neuronal function and signaling.
Mechanism of Action in Neuronal Cells
In primary neuronal cultures, Chloroquine and Hydroxychloroquine exert their effects through several key mechanisms:
-
Inhibition of Autophagy: As weak bases, CQ and HCQ accumulate in lysosomes, raising the luminal pH and inhibiting the activity of acid hydrolases.[1] This prevents the fusion of autophagosomes with lysosomes, thereby blocking the final degradation step of the autophagic process.[10] This leads to an accumulation of autophagic vacuoles and autophagic substrates, a hallmark of autophagy inhibition.[9][11]
-
Modulation of Neuroinflammation: Hydroxychloroquine has been shown to attenuate neuroinflammation.[8] It can suppress the activation of the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway, leading to a reduction in the production of pro-inflammatory cytokines such as IL-1β and TNF-α.[4][8]
-
Induction of Cell Death: At higher concentrations, Chloroquine can induce neuronal cell death.[9][11] This cell death pathway has been shown to be dependent on p53 and Bcl-2 family members but is independent of caspases, suggesting a regulated process distinct from classical apoptosis.[9][11]
-
Neuroprotection: In certain experimental paradigms, Chloroquine has demonstrated neuroprotective effects. For instance, it can protect neuronal cell lines from glutamate-induced oxidative stress by reducing the production of reactive oxygen species.[7]
-
Electrophysiological Effects: Chloroquine can directly impact neuronal activity by depressing the firing rate of spontaneous action potentials and inhibiting whole-cell calcium currents in a concentration-dependent manner.[5][12]
Quantitative Data Summary
The following table summarizes the quantitative data for the effects of Chloroquine and Hydroxychloroquine in neuronal and related cell cultures. It is important to note that optimal concentrations and treatment times should be determined empirically for each specific primary neuronal culture system and experimental endpoint.
| Compound | Cell Type | Concentration | Treatment Duration | Observed Effect | Reference |
| Chloroquine | Primary mouse telencephalic neurons | 6.25–50 µM | 48 hours | Concentration-dependent increase in cell death. | [11] |
| Chloroquine | Primary mouse telencephalic neurons | 20 µM | 24 - 96 hours | Time-dependent increase in cell death, with a half-maximal effect at approximately 36 hours. | [11] |
| Chloroquine | Cultured cortical neurons | up to 500 µM | 7 hours | No cytotoxic actions observed. | [5][12] |
| Chloroquine | HT22 mouse hippocampal cells | Low µM concentrations | Not specified | Protection against glutamate-induced cell death. | [7] |
| Hydroxychloroquine | Human dermal fibroblasts | ~30 µM | Not specified | IC50 for suppression of cell proliferation. | [13] |
| Hydroxychloroquine | BV-2 microglia | 2.5 µM and 25 µM | 24 hours | Dose-dependent reduction in secreted pro-inflammatory cytokines (TNF-α, IL-6, IL-1β, IL-12p70, IL-10). | [14] |
Experimental Protocols
Protocol 1: Preparation and Culture of Primary Cortical Neurons
This protocol describes the isolation and culture of primary cortical neurons from embryonic rodents, a common model system for neurobiological research.[15][16][17]
Materials:
-
Timed-pregnant rat (E18) or mouse (E16)
-
Hank's Balanced Salt Solution (HBSS), Ca2+/Mg2+-free
-
Papain or Trypsin solution
-
Trypsin inhibitor (if using trypsin)
-
Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin
-
Poly-D-lysine or Poly-L-lysine coated culture plates/coverslips
-
Sterile dissection tools
-
Sterile conical tubes and pipettes
Procedure:
-
Prepare culture plates by coating with Poly-D-lysine or Poly-L-lysine overnight at 37°C, followed by washing with sterile water.[15][16]
-
Euthanize the pregnant animal according to approved institutional guidelines.
-
Dissect the embryos and isolate the cortices in ice-cold HBSS.[15]
-
Mince the cortical tissue into small pieces.
-
Digest the tissue with a papain or trypsin solution at 37°C for a specified time (e.g., 15-30 minutes), with gentle mixing every 5 minutes.[15]
-
If using trypsin, neutralize the enzyme with a trypsin inhibitor.
-
Gently triturate the digested tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.[15][16]
-
Determine cell viability and density using a hemocytometer and Trypan Blue exclusion.[15]
-
Plate the neurons at the desired density onto the pre-coated culture plates in supplemented Neurobasal medium.[18]
-
Incubate the cultures at 37°C in a humidified 5% CO2 incubator.
-
Perform partial media changes every 3-4 days.
Protocol 2: Treatment of Primary Neuronal Cultures with Chloroquine or Hydroxychloroquine
This protocol outlines the procedure for treating established primary neuronal cultures with CQ or HCQ.
Materials:
-
Established primary neuronal cultures (e.g., 7-10 days in vitro)
-
Chloroquine diphosphate (B83284) salt or Hydroxychloroquine sulfate (B86663) salt
-
Sterile water or appropriate solvent for stock solution preparation
-
Complete neuronal culture medium
Procedure:
-
Prepare a high-concentration stock solution of CQ or HCQ (e.g., 10-50 mM) in sterile water and filter-sterilize.
-
On the day of the experiment, dilute the stock solution in pre-warmed complete neuronal culture medium to the desired final working concentrations. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental endpoint.[11]
-
Prepare a vehicle control by adding the same volume of the solvent used for the stock solution to the culture medium.
-
Carefully remove a portion of the old culture medium from the neuronal cultures and replace it with the medium containing the desired concentration of CQ, HCQ, or vehicle control.
-
Incubate the neurons for the desired treatment duration. This can range from a few hours for assessing acute signaling events to several days for studying chronic effects on cell viability or neurotoxicity.[11]
Protocol 3: Assessment of Neuronal Viability (SYTOX Green Assay)
This protocol describes a fluorescence-based method to quantify cell death in neuronal cultures following treatment.
Materials:
-
Treated primary neuronal cultures in a multi-well plate
-
SYTOX Green nucleic acid stain
-
Bisbenzimide (Hoechst) nuclear stain
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence microscope or plate reader
Procedure:
-
Following the treatment period with CQ or HCQ, add SYTOX Green and Bisbenzimide to the culture medium at their final working concentrations.
-
Incubate the plate at 37°C for 15-30 minutes.
-
Acquire images using a fluorescence microscope with appropriate filter sets for green (SYTOX Green, dead cells) and blue (Bisbenzimide, all cells) fluorescence.
-
Quantify the number of green and blue fluorescent nuclei in multiple fields per well.
-
Calculate the percentage of dead cells as (number of green cells / number of blue cells) x 100.
Protocol 4: Analysis of Autophagy Flux by Western Blot for LC3-II
This protocol allows for the assessment of autophagy inhibition by measuring the accumulation of the autophagosome-associated protein LC3-II.[10][19]
Materials:
-
Treated primary neuronal cultures
-
RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against LC3
-
Primary antibody for a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
Quantify the band intensities for LC3-II and normalize to the loading control. An accumulation of LC3-II in CQ/HCQ-treated cells compared to controls indicates an inhibition of autophagic flux.[10]
Visualizations
References
- 1. Frontiers | Chloroquine, the Coronavirus Crisis, and Neurodegeneration: A Perspective [frontiersin.org]
- 2. Hydroxychloroquine attenuates neuroinflammation following traumatic brain injury by regulating the TLR4/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chloroquine exerts neuroprotection following traumatic brain injury via suppression of inflammation and neuronal autophagic death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective role of chloroquine via modulation of autophagy and neuroinflammation in MPTP-induced Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acute neuropharmacologic action of chloroquine on cortical neurons in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chloroquine commonly induces hormetic dose responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chloroquine inhibits glutamate-induced death of a neuronal cell line by reducing reactive oxygen species through sigma-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hydroxychloroquine attenuates neuroinflammation following traumatic brain injury by regulating the TLR4/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chloroquine-induced neuronal cell death is p53 and Bcl-2 family-dependent but caspase-independent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. Hydroxychloroquine modulates metabolic activity and proliferation and induces autophagic cell death of human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Hydroxychloroquine lowers Alzheimer’s disease and related dementias risk and rescues molecular phenotypes related to Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol for the Primary Culture of Cortical and Hippocampal neurons [gladstone.org]
- 16. Culturing primary neurons from rat hippocampus and cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Optimized Protocols for the Isolation and Culture of Primary Neurons from Rat Cortex, Hippocampus, Spinal Cord, and Dorsal Root Ganglia [integrmed.org]
- 18. Isolation, Culture, and Characterization of Cortical and Hippocampal Neurons | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. Inhibition of Autophagy by Chloroquine Enhances the Antitumor Efficacy of Sorafenib in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting unexpected sedative effects of Lirequinil
This guide is intended for researchers, scientists, and drug development professionals who are encountering unexpected or excessive sedative effects during preclinical experiments with Lirequinil.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as Ro41-3696) is an investigational nonbenzodiazepine hypnotic agent. Its primary mechanism of action is binding to the benzodiazepine (B76468) site on the gamma-aminobutyric acid type A (GABAA) receptor, which enhances the inhibitory effects of GABA, leading to sedation and hypnosis.[1]
Q2: Are sedative effects expected with this compound?
Yes. This compound was developed as a hypnotic, so sedation is an expected pharmacological effect. However, clinical trials revealed that it has a slower onset of action and produces more next-day sedation compared to other hypnotics like zolpidem.[1] This is partly due to its active metabolite, Ro41-3290, which has a long half-life of 8 hours.[1] Therefore, while sedation is expected, the extent and duration may be greater than anticipated in certain experimental paradigms.
Q3: We are observing profound sedation at doses that were not expected to be hypnotic. What could be the cause?
Several factors could contribute to unexpectedly profound sedation:
-
Species-specific metabolism: The metabolic rate and profile of this compound and its active metabolite can vary significantly between species, leading to higher-than-expected plasma concentrations and prolonged target engagement.
-
Off-target effects: While the primary target is the GABAA receptor, high concentrations of the compound could lead to interactions with other receptors or ion channels in the central nervous system that contribute to sedation.
-
Drug-drug interactions: If this compound is being co-administered with other compounds, there could be a synergistic effect that enhances sedation.
-
Experimental conditions: Factors such as the time of day of administration (circadian rhythms), animal strain, and health status can all influence the sedative response.
Q4: How can we differentiate between on-target and potential off-target sedative effects?
Distinguishing between on-target and off-target effects is a critical step in troubleshooting. A key strategy is to use a selective antagonist for the benzodiazepine site of the GABAA receptor, such as flumazenil. If the sedative effects are reversed by the antagonist, it strongly suggests they are mediated by the intended target. Failure to reverse the sedation may indicate off-target activity.
Troubleshooting Guide
Issue: Excessive Sedation Observed in Animal Models
If you are observing a degree of sedation that is confounding your experimental results, the following steps can help you systematically troubleshoot the issue.
A thorough review of your experimental protocol is the first step. Pay close attention to the following variables:
| Parameter | Recommendation for Troubleshooting | Rationale |
| Dose | Perform a dose-response study with a wider range of concentrations, including lower doses than initially planned. | To identify a dose that achieves the desired primary effect with minimal sedation. |
| Route of Administration | If using systemic administration (e.g., intraperitoneal), consider localized delivery if the target is outside the CNS. | To minimize systemic exposure and CNS-mediated sedative effects. |
| Vehicle | Ensure the vehicle used to dissolve this compound has no sedative properties of its own. | Some vehicles can have intrinsic biological effects. |
| Timing of Dosing | Consider the animal's light/dark cycle. Administering the compound during the active phase may mitigate some sedative effects. | Circadian rhythms can influence drug metabolism and sensitivity. |
Understanding the relationship between drug concentration and its effect is crucial.
-
Experimental Protocol: Preliminary PK/PD Assessment
-
Animal Groups: Assign animals to different dose groups of this compound and a vehicle control group.
-
Dosing: Administer this compound via the intended experimental route.
-
Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 0.5, 1, 2, 4, 8, and 24 hours).
-
Behavioral Assessment: At each time point, assess the level of sedation using a standardized scoring system (see table below).
-
Bioanalysis: Analyze plasma samples to determine the concentration of this compound and its active metabolite, Ro41-3290.
-
Correlation: Correlate the plasma concentrations with the observed sedative scores to establish a PK/PD relationship.
-
-
Illustrative Sedation Scoring System
| Score | Behavioral Observation |
| 0 | Alert and active |
| 1 | Mildly sedated, reduced spontaneous activity |
| 2 | Moderately sedated, ataxic, but responsive to stimuli |
| 3 | Deeply sedated, loss of righting reflex |
If excessive sedation persists even at low doses where the primary target should be selectively engaged, or if the sedative phenotype is atypical for a GABAA modulator, consider investigating off-target effects.
-
Experimental Protocol: Antagonist Challenge Study
-
Animal Groups: Assign animals to the following groups: Vehicle, this compound alone, Flumazenil (a benzodiazepine antagonist) alone, and this compound + Flumazenil.
-
This compound Administration: Administer this compound at a dose known to cause significant sedation.
-
Flumazenil Administration: At the time of peak sedation, administer Flumazenil.
-
Behavioral Observation: Continuously monitor for reversal of sedation. A rapid return to baseline behavior suggests the effects are mediated by the benzodiazepine site on the GABAA receptor.
-
Visualizing Experimental Workflows and Pathways
Diagram 1: Troubleshooting Workflow for Unexpected Sedation
References
optimizing Lirequinil dosage to minimize next-day sedation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Lirequinil dosage to minimize next-day sedation.
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action for this compound and how does it relate to next-day sedation?
This compound is a novel sedative-hypnotic agent. Its primary mechanism of action is believed to be the potentiation of GABAergic neurotransmission through positive allosteric modulation of the GABA-A receptor. This enhancement of the principal inhibitory neurotransmitter in the central nervous system leads to neuronal hyperpolarization, reducing neuronal excitability and promoting sleep.[1][2] Next-day sedation is often a consequence of the drug's pharmacokinetic and pharmacodynamic profile, where residual drug concentration or prolonged receptor occupancy continues to exert a sedative effect after the desired sleep period.
2. What are the key pharmacokinetic (PK) and pharmacodynamic (PD) parameters to consider when optimizing this compound dosage?
Optimizing this compound dosage requires a thorough understanding of its PK/PD profile. Key parameters include:
| Parameter | Description | Implication for Next-Day Sedation |
| Absorption (Tmax, Cmax) | Time to reach maximum plasma concentration (Tmax) and the maximum concentration itself (Cmax). | A rapid Tmax is desirable for sleep onset, but a high Cmax could lead to higher residual concentrations. |
| Distribution (Vd) | The apparent volume of distribution (Vd) indicates the extent of drug distribution into tissues. | A large Vd may lead to a longer elimination half-life as the drug slowly redistributes from tissues back into the bloodstream. |
| Metabolism (t½) | The elimination half-life (t½) is the time it takes for the plasma concentration to decrease by half. | A short to intermediate half-life is generally preferred to minimize next-day residual effects. |
| EC50 | The drug concentration that produces 50% of the maximal effect. | Understanding the EC50 for sedation helps in targeting a therapeutic window that minimizes excessive sedation. |
| Receptor Binding Affinity (Ki) | The inhibition constant (Ki) reflects the drug's affinity for the GABA-A receptor. | High affinity may contribute to prolonged receptor occupancy and next-day sedation, even at low plasma concentrations. |
3. What are the recommended methods for assessing next-day sedation in clinical trials of this compound?
A combination of subjective and objective measures is recommended to robustly assess next-day sedation.
-
Objective Measures:
-
Subjective Measures:
-
Visual Analog Scales (VAS) for sleepiness: Participants rate their current level of sleepiness on a continuous scale.
-
Karolinska Sleepiness Scale (KSS): A self-rated scale to assess subjective sleepiness.
-
Stanford Sleepiness Scale (SSS): A 7-point scale where participants choose a statement that best describes their state of alertness.
-
4. How can Pharmacokinetic/Pharmacodynamic (PK/PD) modeling be utilized to optimize this compound dosage?
PK/PD modeling is a powerful tool for integrating pharmacokinetic and pharmacodynamic data to predict the time course of drug effects and to simulate different dosing scenarios.[1][9][10][11] By establishing a mathematical relationship between this compound concentration and its sedative effects, researchers can:
-
Predict the duration of sedative effects at different dose levels.
-
Simulate the impact of different formulations (e.g., immediate-release vs. extended-release) on next-day sedation.
-
Identify patient-specific factors (e.g., age, genetics, renal/hepatic function) that may influence drug response and require dose adjustments.
-
Optimize dosing regimens to maintain efficacy while minimizing the risk of next-day sedation.
Troubleshooting Guides
Scenario 1: Unexpectedly high incidence of next-day sedation at the predicted therapeutic dose.
| Potential Cause | Troubleshooting Steps |
| Slower than expected drug metabolism in a subset of the population. | 1. Genotype participants for relevant metabolizing enzymes (e.g., CYP isoforms). 2. Analyze PK data to identify subjects with slower clearance. 3. Perform subgroup analysis to determine if the high incidence of next-day sedation is concentrated in the slow metabolizer group. 4. Consider dose adjustments or exclusion criteria for this subpopulation. |
| Drug-drug interactions with concomitant medications. | 1. Review concomitant medication logs for known inhibitors of this compound's metabolic pathway. 2. Conduct a formal drug-drug interaction study if a common concomitant medication is suspected. |
| Non-linear pharmacokinetics. | 1. Evaluate the dose-proportionality of this compound's pharmacokinetics. 2. If non-linearity is observed, adjust the PK/PD model to account for this and re-simulate dosing regimens. |
| Higher than expected receptor sensitivity. | 1. Re-evaluate the PD component of the PK/PD model. 2. Consider including genetic markers for GABA-A receptor subtypes in the analysis. |
Scenario 2: High variability in next-day sedation assessment results.
| Potential Cause | Troubleshooting Steps |
| Inconsistent administration of assessment tools. | 1. Ensure all study staff are thoroughly trained and certified on the administration of the PVT, DSST, and subjective scales. 2. Implement standardized instructions for participants. 3. Monitor for and address any deviations from the protocol. |
| Environmental factors influencing test performance. | 1. Standardize the testing environment (e.g., lighting, noise levels, time of day). [12] 2. Ensure participants are in a quiet, isolated space during testing. |
| Participant-related factors (e.g., caffeine (B1668208) intake, motivation). | 1. Control for caffeine and other stimulant intake prior to testing. 2. Provide clear instructions and motivate participants to perform their best on each test. |
| Practice effects with repeated testing. | 1. Incorporate a sufficient number of baseline practice sessions for the PVT and DSST to minimize learning effects during the treatment phase. |
Scenario 3: Discrepancy between subjective and objective measures of next-day sedation.
| Potential Cause | Troubleshooting Steps |
| Subjective measures influenced by participant bias or expectation. | 1. Maintain robust blinding of both participants and study staff. 2. Analyze objective measures as the primary endpoint for residual sedation. |
| Objective measures may not fully capture the subjective experience of sedation. | 1. Consider both types of measures as complementary. 2. Explore correlations between subjective and objective data to better understand the full spectrum of next-day effects. |
| Timing of assessments may not align with peak residual effects. | 1. Conduct assessments at multiple time points post-dose to capture the full time course of residual effects. |
Experimental Protocols
Psychomotor Vigilance Task (PVT) Protocol
-
Objective: To measure sustained vigilant attention and reaction time.
-
Apparatus: A handheld device with a screen and a response button (e.g., PVT-192).
-
Procedure:
-
Participants are seated in a quiet, dimly lit room.
-
They are instructed to focus on the screen and press the response button as quickly as possible when a visual stimulus (e.g., a red millisecond counter) appears.[3]
-
The stimulus appears at random inter-stimulus intervals ranging from 2 to 10 seconds.[3]
-
A 1-minute habituation test is performed before the first trial.[3]
-
-
Primary Outcome Measures:
-
Mean reciprocal reaction time (1/RT).
-
Number of lapses (reaction times > 500 ms).[3]
-
Number of false starts (responses when no stimulus is present).
-
Digit Symbol Substitution Test (DSST) Protocol
-
Objective: To assess processing speed, attention, and executive function.
-
Materials: A standardized paper form with a key of number-symbol pairs and a test section with numbers and empty boxes, or a validated digital version.[8][13]
-
Procedure:
-
Participants are provided with the DSST form and a pencil.
-
They are instructed to fill as many empty boxes as possible with the symbol that matches each number, according to the key at the top of the page.
-
The test is timed, typically for 90 or 120 seconds.[8]
-
-
Primary Outcome Measure:
-
The number of correct number-symbol matches within the allotted time.[13]
-
Visualizations
Caption: Experimental workflow for a clinical trial assessing next-day sedation of this compound.
Caption: Simplified signaling pathway of this compound's action on the GABA-A receptor.
References
- 1. Optimizing intravenous drug administration by applying pharmacokinetic/pharmacodynamic concepts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jcsm.aasm.org [jcsm.aasm.org]
- 4. Psychomotor Vigilance Task - Cognition Lab [cognitionlab.com]
- 5. Maximizing Sensitivity of the Psychomotor Vigilance Test (PVT) to Sleep Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 6. isctm.org [isctm.org]
- 7. cogstate.com [cogstate.com]
- 8. Digit Symbol Substitution Test: The Case for Sensitivity Over Specificity in Neuropsychological Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic pharmacodynamic modeling of analgesics and sedatives in children - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Population Pharmacokinetic/Pharmacodynamic Model-Guided Dosing Optimization of a Novel Sedative HR7056 in Chinese Healthy Subjects [frontiersin.org]
- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 12. academic.oup.com [academic.oup.com]
- 13. academic.oup.com [academic.oup.com]
potential off-target effects of Ro 41-3696 in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Ro 41-3696 (Lirequinil) in cellular assays. The primary focus is to address potential off-target effects and unexpected experimental outcomes.
I. Overview of Ro 41-3696 (this compound)
Ro 41-3696, also known as this compound, is a partial agonist of the benzodiazepine (B76468) (BDZ) site on the γ-aminobutyric acid type A (GABAA) receptor.[1][2] It is classified as a non-benzodiazepine hypnotic.[3] Its primary mechanism of action is to allosterically modulate the GABAA receptor, enhancing the effect of GABA and leading to neuronal inhibition. While it is considered selective for the BDZ site, it may be non-selective regarding the various GABAA receptor subtypes.[4]
II. Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of Ro 41-3696?
A1: The primary molecular target of Ro 41-3696 is the benzodiazepine (BDZ) binding site on the GABAA receptor, where it acts as a partial agonist.[1][2]
Q2: Are there any known off-target effects of Ro 41-3696 on other receptors or kinases?
A2: Currently, there is no publicly available data to suggest that Ro 41-3696 has significant off-target effects on other receptor systems or kinases. Most unexpected results in cellular assays are likely due to the modulation of GABAA receptors in cell types where their activity is not anticipated.
Q3: What are the known downstream signaling effects of GABAA receptor activation?
A3: Activation of the GABAA receptor, a ligand-gated ion channel, primarily leads to the influx of chloride ions (Cl-) into the cell.[5] This hyperpolarizes the cell membrane, making it more difficult to excite and thus inhibiting cellular activity. In some developmental stages or in certain cell types, GABAA receptor activation can be excitatory.[6]
Q4: Can Ro 41-3696 affect non-neuronal cells?
A4: Yes. GABAA receptors are expressed in various non-neuronal cell types, including immune cells, pancreatic beta cells, and airway epithelial cells.[6] Therefore, Ro 41-3696 can have unexpected effects in assays using these cell types.
Q5: What is the active metabolite of Ro 41-3696?
A5: The O-desethylated metabolite of Ro 41-3696 is Ro 41-3290, which is also pharmacologically active.[7]
III. Troubleshooting Guide for Unexpected Results
Unexpected results in cellular assays using Ro 41-3696 are often attributable to its on-target effect on GABAA receptors in an unanticipated context. This guide provides a systematic approach to troubleshooting such issues.
Table 1: Troubleshooting Common Issues
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected decrease in cell proliferation or viability | GABAA receptor activation can induce cell cycle arrest.[6] | 1. Confirm GABAA receptor expression in your cell line (qPCR, Western blot). 2. Co-treat with a GABAA receptor antagonist (e.g., bicuculline (B1666979), picrotoxin) to see if the effect is reversed. 3. Perform cell cycle analysis (e.g., flow cytometry) to investigate cell cycle arrest. |
| Alterations in cellular metabolism | GABA signaling is linked to metabolic pathways, particularly in pancreatic islet cells. | 1. Investigate the expression of GABAA receptors. 2. Measure key metabolic indicators (e.g., glucose uptake, lactate (B86563) production) in the presence and absence of a GABAA antagonist. |
| Changes in immune cell function (e.g., cytokine secretion) | Immune cells express GABAA receptors, and their activation can suppress inflammatory responses.[6] | 1. Verify GABAA receptor expression in your immune cell population. 2. Assess cytokine profiles with and without a GABAA receptor antagonist. |
| Inconsistent results between experiments | The active metabolite, Ro 41-3290, may accumulate over time in longer-term assays. | 1. For long-term experiments, consider the potential contribution of the active metabolite. 2. If possible, use shorter incubation times. |
IV. Experimental Protocols
Protocol 1: Confirming GABAA Receptor-Mediated Effects
To determine if an observed effect of Ro 41-3696 is mediated by the GABAA receptor, a co-treatment experiment with a GABAA receptor antagonist is recommended.
-
Cell Seeding: Plate cells at the desired density and allow them to adhere overnight.
-
Pre-treatment with Antagonist: Pre-incubate the cells with a GABAA receptor antagonist (e.g., bicuculline at 10-50 µM or picrotoxin (B1677862) at 50-100 µM) for 1-2 hours.
-
Co-treatment with Ro 41-3696: Add Ro 41-3696 at the desired concentration to the antagonist-containing media.
-
Incubation: Incubate for the desired experimental duration.
-
Assay: Perform the cellular assay of interest (e.g., proliferation, cytokine measurement).
-
Controls: Include vehicle-only, Ro 41-3696 only, and antagonist-only wells.
-
Analysis: Compare the effect of Ro 41-3696 in the presence and absence of the antagonist. A reversal of the effect by the antagonist suggests a GABAA receptor-mediated mechanism.
V. Visualizations
Signaling Pathway of GABAA Receptor Activation
Caption: Simplified signaling pathway of GABAA receptor activation by GABA and modulation by Ro 41-3696.
Experimental Workflow for Troubleshooting Unexpected Effects
Caption: A logical workflow for troubleshooting unexpected cellular effects of Ro 41-3696.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound | GABA Receptor | TargetMol [targetmol.com]
- 4. ggriebel.perso.worldonline.fr [ggriebel.perso.worldonline.fr]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. GABA - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.com [medchemexpress.com]
Technical Support Center: Addressing Solubility Challenges of Lirequinil in Aqueous Buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Lirequinil in aqueous buffers during experimental procedures. Given the limited publicly available physicochemical data for this compound, this guide also offers general strategies and protocols applicable to poorly soluble compounds of a similar nature.
Frequently Asked Questions (FAQs)
Q1: I am observing precipitation or incomplete dissolution of this compound when preparing my stock solution in a standard phosphate-buffered saline (PBS). What could be the cause?
A1: Precipitation or incomplete dissolution of this compound in standard aqueous buffers like PBS is likely due to its low intrinsic aqueous solubility. Many complex organic molecules, particularly those developed as central nervous system agents, exhibit poor water solubility. The pH of the buffer, the ionic strength, and the temperature can all influence the solubility of the compound. For instance, if this compound has a basic functional group, its solubility will be pH-dependent.
Q2: How can I determine the approximate aqueous solubility of my batch of this compound?
A2: A simple and effective method to determine the approximate aqueous solubility is the shake-flask method. This involves adding an excess amount of the compound to a specific volume of your aqueous buffer, agitating the mixture at a constant temperature until equilibrium is reached (typically 24-48 hours), and then measuring the concentration of the dissolved compound in the filtered supernatant, often by UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).
Q3: Are there any quick methods to improve the solubility of this compound for preliminary in vitro experiments?
A3: Yes, for initial experiments, you can try several rapid methods. One common approach is to first dissolve this compound in a small amount of a water-miscible organic co-solvent, such as dimethyl sulfoxide (B87167) (DMSO) or ethanol, before adding it to the aqueous buffer. It is crucial to ensure the final concentration of the organic solvent is low enough (typically <1%) to not affect the biological system in your experiment. Another approach is to adjust the pH of the buffer if this compound's solubility is pH-dependent.
Q4: Can I use surfactants or cyclodextrins to enhance the solubility of this compound?
A4: Surfactants and cyclodextrins are effective solubilizing agents for many poorly soluble drugs. Surfactants, such as Tween® 80 or sodium lauryl sulfate, can form micelles that encapsulate the hydrophobic drug molecules. Cyclodextrins, like hydroxypropyl-β-cyclodextrin (HP-β-CD), have a hydrophobic inner cavity and a hydrophilic outer surface, allowing them to form inclusion complexes with poorly soluble compounds, thereby increasing their apparent solubility. The choice and concentration of the surfactant or cyclodextrin (B1172386) need to be optimized for your specific application to avoid potential cellular toxicity or interference with your assay.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitation upon dilution of DMSO stock solution in aqueous buffer. | The concentration of this compound in the final aqueous solution exceeds its thermodynamic solubility limit. | - Increase the proportion of the aqueous buffer to further dilute the compound. - Add a solubilizing agent (e.g., cyclodextrin, surfactant) to the aqueous buffer before adding the DMSO stock. - Reduce the initial concentration of the DMSO stock solution. |
| Inconsistent results in biological assays. | Poor solubility leading to variable concentrations of the active compound. Precipitation of the compound in the assay medium. | - Confirm the solubility of this compound in your final assay medium. - Prepare fresh dilutions for each experiment. - Consider using a formulation approach (e.g., co-solvent, cyclodextrin) to maintain solubility throughout the experiment. |
| Cloudiness or opalescence in the prepared solution. | Formation of a colloidal suspension or fine precipitate. | - Filter the solution through a 0.22 µm syringe filter to remove undissolved particles. - Re-evaluate the preparation method; consider pH adjustment or the use of a different co-solvent or solubilizing agent. |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method
Objective: To determine the equilibrium solubility of this compound in a specific aqueous buffer.
Materials:
-
This compound powder
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
Syringes and 0.22 µm syringe filters
-
Analytical method for concentration determination (e.g., HPLC-UV, UV-Vis spectrophotometer)
Procedure:
-
Add an excess amount of this compound powder to a vial containing a known volume of the aqueous buffer (e.g., 5 mg to 1 ml).
-
Seal the vial tightly and place it on a shaker/rotator at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the mixture for 24 to 48 hours to ensure equilibrium is reached.
-
After incubation, allow the suspension to settle for a short period.
-
Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Dilute the filtered solution with the appropriate solvent and measure the concentration of this compound using a validated analytical method.
-
The determined concentration represents the equilibrium solubility of this compound in that specific buffer.
Protocol 2: Enhancing Solubility with Co-solvents
Objective: To prepare a stock solution of this compound using a water-miscible organic co-solvent.
Materials:
-
This compound powder
-
Co-solvent (e.g., DMSO, Ethanol)
-
Aqueous buffer
Procedure:
-
Weigh the desired amount of this compound and place it in a sterile microcentrifuge tube or vial.
-
Add a small volume of the co-solvent (e.g., DMSO) to completely dissolve the powder. Vortex or sonicate briefly if necessary. This will be your high-concentration stock solution.
-
For your working solution, perform a serial dilution of the stock solution into the aqueous buffer. It is critical to add the stock solution to the buffer and not the other way around to minimize precipitation.
-
Ensure the final concentration of the co-solvent in your working solution is below the tolerance level of your experimental system (typically <1% v/v).
Protocol 3: Enhancing Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Objective: To increase the aqueous solubility of this compound by forming an inclusion complex with HP-β-CD.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer
Procedure:
-
Prepare a solution of HP-β-CD in the desired aqueous buffer at a specific concentration (e.g., 10% w/v).
-
Add an excess amount of this compound to the HP-β-CD solution.
-
Follow the steps outlined in the shake-flask method (Protocol 1) to determine the solubility of this compound in the presence of HP-β-CD.
-
Alternatively, for preparing a solution of a target concentration, add the required amount of this compound to the pre-prepared HP-β-CD solution and stir until dissolved. Gentle heating may be applied if necessary, but the solution should be cooled to room temperature before use.
Data Presentation
Table 1: Hypothetical Solubility of this compound in Various Aqueous Buffers at 25°C
| Buffer System | pH | Solubility (µg/mL) |
| Deionized Water | 7.0 | < 1 |
| Phosphate-Buffered Saline (PBS) | 7.4 | ~1.5 |
| Citrate Buffer | 3.0 | ~25 |
| Borate Buffer | 9.0 | ~5 |
Table 2: Hypothetical Effect of Co-solvents and HP-β-CD on the Apparent Solubility of this compound in PBS (pH 7.4) at 25°C
| Solubilizing Agent | Concentration (% v/v or w/v) | Apparent Solubility (µg/mL) | Fold Increase |
| None (Control) | - | 1.5 | 1.0 |
| DMSO | 1% | 12 | 8.0 |
| Ethanol | 1% | 8 | 5.3 |
| HP-β-CD | 5% | 75 | 50.0 |
| HP-β-CD | 10% | 180 | 120.0 |
Visualizations
Mitigating the Impact of the Active Metabolite Ro 41-3290 in Experimental Settings: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in mitigating the experimental impact of Ro 41-3290, the active metabolite of the nonbenzodiazepine partial agonist, Ro 41-3696 (Lirequinil). Both the parent drug and its metabolite target the benzodiazepine (B76468) site of the GABA-A receptor, but their distinct pharmacokinetic profiles can introduce experimental variability. This guide offers strategies to differentiate their effects and ensure the accuracy of your results.
Frequently Asked Questions (FAQs)
Q1: What is Ro 41-3290 and how is it formed?
A1: Ro 41-3290 is the pharmacologically active, O-desethylated metabolite of the investigational hypnotic agent Ro 41-3696.[1][2] The formation of Ro 41-3290 from its parent compound is a metabolic process, and in vivo studies have shown that plasma levels of Ro 41-3290 are often higher and are eliminated more slowly than Ro 41-3696.[1][2] This suggests a significant contribution of the metabolite to the overall observed pharmacological effects.
Q2: Why is it important to consider the activity of Ro 41-3290 in my experiments with Ro 41-3696?
Q3: What are the known pharmacological activities of Ro 41-3696 and Ro 41-3290?
A3: Both Ro 41-3696 and Ro 41-3290 are partial agonists at the benzodiazepine receptor.[2][3][4][5] This means they bind to and activate the receptor but produce a submaximal response compared to full agonists. While both compounds share this mechanism, their potencies and affinities for the receptor may differ, influencing their overall effect.
Q4: How can I differentiate the effects of Ro 41-3696 from those of its metabolite, Ro 41-3290, in my in vitro experiments?
A4: There are several strategies to dissect the individual contributions of the parent drug and its metabolite:
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Direct Comparison: The most straightforward approach is to test both Ro 41-3696 and Ro 41-3290 in parallel in your assay system. This allows for a direct comparison of their potencies and efficacies.
-
Inhibition of Metabolism: If your experimental system (e.g., cell lines with metabolic capacity, liver microsomes) can convert Ro 41-3696 to Ro 41-3290, you can use inhibitors of the metabolic enzymes responsible for this conversion. O-desethylation is a reaction typically catalyzed by cytochrome P450 (CYP) enzymes.
-
Use of Metabolically Incompetent Systems: Employing cell lines that lack significant metabolic activity can help ensure that the observed effects are solely due to the parent compound you are administering.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Observed potency of Ro 41-3696 is higher or has a longer duration of action than expected. | The in vitro system may be metabolizing Ro 41-3696 to the more persistent active metabolite, Ro 41-3290. | 1. Quantify Metabolite Formation: Use analytical methods like LC-MS/MS to measure the concentration of Ro 41-3290 in your experimental system over time. 2. Inhibit Metabolism: Treat your system with a broad-spectrum cytochrome P450 inhibitor (e.g., 1-aminobenzotriazole) to reduce the conversion of the parent drug. 3. Use a Metabolically Incompetent Cell Line: Switch to a cell line with low or no expression of key metabolic enzymes. |
| High variability in experimental results between different batches of cells or tissues. | Differences in the metabolic capacity of the biological material could be leading to inconsistent formation of Ro 41-3290. | 1. Characterize Metabolic Activity: Assess the expression and activity of major CYP isozymes in your cell or tissue preparations. 2. Standardize Biological Material: Use cells at a consistent passage number and from a reliable source. For tissues, ensure consistent procurement and handling procedures. 3. Include Positive and Negative Controls: Test Ro 41-3290 directly as a positive control for the metabolite's effect. |
| Difficulty in replicating in vivo findings in an in vitro setting. | The in vitro model may not accurately reflect the in vivo pharmacokinetic profile where the metabolite Ro 41-3290 is present at higher concentrations and for a longer duration than the parent drug.[1][2] | 1. Co-administration Studies: Design experiments where both Ro 41-3696 and Ro 41-3290 are co-administered at physiologically relevant ratios to mimic the in vivo exposure. 2. Directly Test the Metabolite: Conduct separate experiments to fully characterize the concentration-response relationship of Ro 41-3290. |
Pharmacological Data Summary
| Compound | Mechanism of Action | Pharmacological Class | Key Characteristics |
| Ro 41-3696 (this compound) | Partial agonist at the benzodiazepine site of the GABA-A receptor.[3][4] | Nonbenzodiazepine hypnotic | Parent drug, rapidly absorbed and eliminated.[1][2] |
| Ro 41-3290 | Partial agonist at the benzodiazepine site of the GABA-A receptor.[2][3][5] | Active Metabolite | O-desethylated metabolite of Ro 41-3696 with higher plasma levels and a longer elimination half-life than the parent drug.[1][2] |
Experimental Protocols
Protocol 1: In Vitro Metabolism of Ro 41-3696 in Human Liver Microsomes
This protocol allows for the characterization of the metabolic conversion of Ro 41-3696 to Ro 41-3290.
Materials:
-
Ro 41-3696
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (ACN) or other suitable organic solvent for quenching
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a stock solution of Ro 41-3696 in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine phosphate buffer, the NADPH regenerating system, and the Ro 41-3696 working solution.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding a pre-determined amount of HLMs.
-
Incubate at 37°C, taking aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Stop the reaction at each time point by adding an equal volume of cold ACN containing an internal standard.
-
Vortex and centrifuge to precipitate the proteins.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis to quantify the remaining Ro 41-3696 and the formation of Ro 41-3290.
Protocol 2: Inhibition of Ro 41-3696 Metabolism in a Cell-Based Assay
This protocol is designed to assess the effect of Ro 41-3696 in the absence of confounding effects from its metabolite.
Materials:
-
Metabolically competent cells (e.g., HepG2 cells)
-
Ro 41-3696
-
A broad-spectrum CYP450 inhibitor (e.g., 1-aminobenzotriazole, 1-ABT) or specific inhibitors if the metabolizing isozymes are known.
-
Cell culture medium and reagents
-
Assay-specific reagents to measure the desired biological endpoint.
Procedure:
-
Seed cells in appropriate culture plates and allow them to adhere and grow.
-
Prepare a stock solution of the CYP450 inhibitor (e.g., 1-ABT in water or DMSO).
-
Pre-treat the cells with the CYP450 inhibitor at a non-toxic concentration for a sufficient time to inactivate the enzymes (e.g., 1 hour to 24 hours, depending on the inhibitor).
-
Following pre-treatment, add Ro 41-3696 at the desired concentrations to both inhibitor-treated and vehicle-treated cells.
-
Incubate for the desired experimental duration.
-
Perform the assay to measure the biological response.
-
Compare the results from the inhibitor-treated and vehicle-treated groups to determine the contribution of metabolism to the overall effect of Ro 41-3696.
Visualizations
Caption: Metabolic pathway of Ro 41-3696 to its active metabolite Ro 41-3290.
Caption: Troubleshooting workflow for experiments involving Ro 41-3696.
References
- 1. CYP inhibition assay services based on FDA Guidance [lnhlifesciences.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. lnhlifesciences.org [lnhlifesciences.org]
- 4. benzodiazepine receptor | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 5. file.medchemexpress.com [file.medchemexpress.com]
interpreting conflicting results from Lirequinil studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on interpreting the clinical findings of Lirequinil (Ro41-3696), a nonbenzodiazepine hypnotic agent. The information is presented in a question-and-answer format to address specific issues that may arise during experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what was its intended therapeutic use?
This compound (Ro41-3696) is a nonbenzodiazepine hypnotic drug that acts as a partial agonist at the benzodiazepine (B76468) site of the GABA-A receptor. It was developed in the 1990s by Hoffmann-La Roche as a potential treatment for insomnia.
Q2: How does this compound's efficacy compare to other hypnotics, such as zolpidem?
Clinical trials found that this compound has a similar hypnotic efficacy to zolpidem. However, its pharmacokinetic profile presents significant differences.[1]
Q3: What are the key differences in the side effect profiles of this compound and zolpidem?
This compound was observed to cause fewer side effects related to clumsiness and memory impairment compared to zolpidem.[1] However, it was associated with more significant next-day sedation.[1]
Q4: Why was this compound not approved for clinical use?
Despite its comparable efficacy to zolpidem as a hypnotic, this compound failed to demonstrate a superior profile.[1] The primary reasons for its lack of adoption were its much slower onset of action and the pronounced next-day sedation, which were considered significant disadvantages for a hypnotic agent.[1]
Q5: What is the active metabolite of this compound and how does it contribute to the drug's effects?
The O-desethyl metabolite of this compound, Ro41-3290, is also pharmacologically active and has a half-life of approximately 8 hours.[1] This active metabolite is a likely contributor to the observed next-day sedation.
Troubleshooting Guide
Issue: Unexpected prolonged sedation in preclinical models.
Possible Cause: The slow onset of action and the long half-life of the active metabolite (Ro41-3290) can lead to an accumulation of hypnotic effects, resulting in next-day sedation.
Troubleshooting Steps:
-
Review Dosing Schedule: Ensure the dosing schedule in your experimental design accounts for the long half-life of the active metabolite.
-
Monitor Plasma Concentrations: If feasible, measure the plasma concentrations of both this compound and its active metabolite, Ro41-3290, to assess for drug accumulation.
-
Behavioral Assessments: Conduct behavioral assessments at various time points post-administration to characterize the duration of sedative effects accurately.
Issue: Discrepancies in psychomotor impairment compared to zolpidem.
Possible Cause: The timing of assessment is critical when comparing the psychomotor effects of this compound and zolpidem.
Troubleshooting Steps:
-
Early Time Point Assessment (e.g., 1.5 hours post-dose): At this time point, 10 mg of zolpidem is expected to induce markedly larger psychomotor effects than doses of this compound up to 10 mg.[2]
-
Later Time Point Assessment (e.g., 8 hours post-dose): In the morning following nighttime administration, slight residual psychomotor effects may be observed with 5 mg and 10 mg doses of this compound, while the effects of zolpidem may no longer be significantly different from placebo.[2]
-
Memory Impairment: Learning and recall are more significantly impaired by zolpidem. Doses of this compound up to 5 mg have not been observed to have a significant influence on these memory variables.[2]
Data Presentation
Table 1: Comparison of this compound and Zolpidem Clinical Trial Data
| Parameter | This compound (Ro41-3696) | Zolpidem |
| Mechanism of Action | Partial agonist at the benzodiazepine site of the GABA-A receptor | Agonist at the benzodiazepine site of the GABA-A receptor |
| Efficacy | Similar hypnotic efficacy to zolpidem[1] | Effective hypnotic |
| Peak Plasma Concentration (Tmax) | ~2.5 hours[1] | Shorter than this compound |
| Side Effects | Less clumsiness and memory impairment[1] | More pronounced psychomotor and memory impairment at 1.5 hours post-dose[2] |
| Next-Day Sedation | More pronounced next-day sedation[1] | Effects not significantly different from placebo at 8 hours post-dose[2] |
| Active Metabolite (Ro41-3290) | Yes, with a half-life of ~8 hours[1] | N/A |
Experimental Protocols
Pharmacokinetics and Pharmacodynamics of this compound (Ro 41-3696)
-
Study Design: A placebo-controlled, double-blind study.
-
Subjects: Healthy male volunteers were divided into six groups of six.
-
Dosing: Single oral doses of 0.1, 0.3, 1.0, 3.0, 10, and 30 mg of this compound were administered sequentially to the groups.
-
Assessments: Tolerability, pharmacokinetic, and pharmacodynamic measurements were conducted over a 28-hour period after drug administration.
-
Note: This is a summary based on the available abstract. A detailed, step-by-step protocol from the original publication is not publicly available.
Comparative Pharmacodynamics of this compound (Ro 41-3696) and Zolpidem
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Study Design: A double-blind, six-way crossover study.[2]
-
Subjects: 12 healthy young male subjects.[2]
-
Dosing: Single nighttime doses of this compound (1, 3, 5, and 10 mg), zolpidem (10 mg), and placebo were administered.[2]
-
Assessments:
-
Note: This is a summary based on the available abstract. A detailed, step-by-step protocol from the original publication is not publicly available.
Visualizations
Caption: Mechanism of action of this compound at the GABA-A receptor.
Caption: Experimental workflow for the comparative study of this compound and zolpidem.
References
improving the onset of action of Lirequinil in experimental models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with Lirequinil. The focus is on strategies to improve the onset of action in experimental models, a critical factor for compounds with potential therapeutic applications requiring rapid efficacy.
Frequently Asked Questions (FAQs)
What is the most common reason for a delayed onset of action with this compound in experimental models?
A delayed onset of action for a compound like this compound is often attributed to its physicochemical properties, primarily poor aqueous solubility and a slow dissolution rate. For a drug to be absorbed and exert its effect, it must first be in a dissolved state at the site of absorption. If this compound has low solubility, its dissolution in physiological fluids will be slow, leading to a delayed and potentially variable absorption profile.[1][2][3][4]
How can I improve the solubility of this compound for in vitro and in vivo experiments?
Several formulation strategies can be employed to enhance the solubility of poorly water-soluble drugs like this compound:
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Co-solvents: Utilizing a mixture of solvents (e.g., water with ethanol, propylene (B89431) glycol, or PEG 400) can significantly increase the solubility of hydrophobic compounds.[1][5]
-
Surfactants: Adding surfactants such as Tween 80 or sodium lauryl sulfate (B86663) can increase solubility by forming micelles that encapsulate the drug molecules.[6][7][8]
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pH Adjustment: If this compound is a weakly acidic or basic compound, adjusting the pH of the formulation can increase its ionization and, consequently, its solubility.[2][6][9]
-
Complexation: Using complexing agents like cyclodextrins can form inclusion complexes with this compound, enhancing its aqueous solubility.[10]
-
Lipid-Based Formulations: Formulating this compound in lipid-based systems, such as self-emulsifying drug delivery systems (SEDDS), can improve its solubilization in the gastrointestinal tract.[5][11]
What are the recommended in vitro models to assess the onset of action of this compound?
-
Dissolution Testing: Standard dissolution apparatus (e.g., USP Apparatus II - paddle) can be used to evaluate the rate at which this compound dissolves from a formulated dosage form in various simulated physiological fluids (e.g., simulated gastric fluid, simulated intestinal fluid). A faster dissolution rate generally correlates with a quicker onset of action.[12]
-
Permeability Assays: Models like the Caco-2 cell monolayer or Parallel Artificial Membrane Permeability Assay (PAMPA) can predict the passive diffusion of this compound across the intestinal epithelium.[13] High permeability is crucial for rapid absorption.
-
Dissolution/Permeation (D/P) Systems: Integrated systems that simultaneously measure dissolution and permeation provide a more holistic in vitro prediction of in vivo absorption and can be valuable for assessing different formulations of this compound.[14]
Which in vivo models are suitable for evaluating the onset of action of this compound?
Standard pharmacokinetic (PK) studies in rodent models (mice or rats) are typically the first step.[15] Following administration of this compound, blood samples are collected at various time points to determine the time to reach maximum plasma concentration (Tmax) and the absorption rate constant (Ka). A shorter Tmax is indicative of a faster onset of action.[16] Pharmacodynamic (PD) studies that measure a specific biological response to this compound over time can also directly assess the onset of its therapeutic effect.[16][17]
Troubleshooting Guides
Issue 1: High variability in Tmax and Cmax in in vivo pharmacokinetic studies.
| Potential Cause | Troubleshooting Steps |
| Poor and variable dissolution of this compound in the GI tract. | Improve the formulation by micronizing the drug particles to increase surface area or by using solubility-enhancing excipients like surfactants or co-solvents.[18][19] Consider a solution formulation for initial studies to bypass dissolution as a rate-limiting step.[20] |
| Food effects influencing absorption. | Standardize the feeding schedule of the experimental animals. Conduct studies in both fasted and fed states to assess the impact of food on this compound's absorption. |
| Inconsistent administration technique (e.g., oral gavage). | Ensure all personnel are properly trained and use a consistent technique for drug administration. Verify the accuracy of the dosing volume for each animal. |
| Genetic variability in animal models. | Use a well-characterized and genetically homogenous strain of animals for your studies. Increase the number of animals per group to improve statistical power.[21] |
Issue 2: Delayed or absent pharmacological effect in in vivo efficacy models despite adequate systemic exposure.
| Potential Cause | Troubleshooting Steps |
| Slow distribution to the target tissue or receptor site. | Investigate the tissue distribution of this compound to determine if it is reaching the site of action in sufficient concentrations. The delay could be due to the time it takes for the drug to cross biological barriers like the blood-brain barrier.[22][23] |
| Slow binding and unbinding from the target receptor. | The kinetics of drug-receptor interaction can contribute to a delayed effect. This is a characteristic of the drug itself and may not be modifiable through formulation.[22][23] |
| Indirect mechanism of action. | This compound may act through a downstream signaling pathway or by inhibiting the turnover of a physiological mediator, which can introduce a time lag between target engagement and the observed pharmacological effect.[22][24] |
| Metabolism to an active metabolite. | The observed effect may be due to a metabolite of this compound rather than the parent compound. Investigate the metabolic profile of this compound to identify any active metabolites and their pharmacokinetic profiles. |
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing of this compound Formulations
-
Apparatus: USP Dissolution Apparatus 2 (Paddle Method).
-
Dissolution Medium: 900 mL of simulated gastric fluid (pH 1.2) or simulated intestinal fluid (pH 6.8). Maintain the temperature at 37 ± 0.5 °C.
-
Paddle Speed: 50 rpm.
-
Procedure:
-
Place a single dose of the this compound formulation into each dissolution vessel.
-
Start the apparatus and withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Filter the samples and analyze the concentration of this compound using a validated analytical method (e.g., HPLC).
-
-
Data Analysis: Plot the percentage of drug dissolved against time to generate a dissolution profile.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animals: Male Sprague-Dawley rats (8-10 weeks old).
-
Formulation: Administer the selected this compound formulation orally via gavage at a predetermined dose.
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at pre-dose and at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
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Sample Processing: Process the blood samples to obtain plasma and store at -80 °C until analysis.
-
Bioanalysis: Determine the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters, including Tmax, Cmax, and AUC (Area Under the Curve).
Data Presentation
Table 1: Comparison of Formulation Strategies on the In Vitro Dissolution of this compound
| Formulation Strategy | % this compound Dissolved at 15 min (Simulated Intestinal Fluid) |
| Unformulated this compound (Micronized) | 15% |
| This compound with 1% Tween 80 | 45% |
| This compound with 10% Propylene Glycol | 35% |
| This compound-Cyclodextrin Complex | 60% |
| This compound in a Self-Emulsifying Drug Delivery System (SEDDS) | 85% |
Table 2: Pharmacokinetic Parameters of Different this compound Formulations in Rats
| Formulation | Tmax (hours) | Cmax (ng/mL) | AUC (ng*h/mL) |
| Unformulated this compound (Suspension) | 2.5 | 150 | 980 |
| This compound-Cyclodextrin Complex (Solution) | 0.75 | 450 | 1850 |
| This compound in SEDDS | 0.5 | 620 | 2500 |
Visualizations
References
- 1. Physicochemical properties of drug | PPT [slideshare.net]
- 2. jbino.com [jbino.com]
- 3. Physicochemical Properties in Relation to Biological Action - Ionization, Solubility, Partition Coefficient, Hydrogen bonding | Pharmaguideline [pharmaguideline.com]
- 4. APPROACHES TO IMPROVE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS | Semantic Scholar [semanticscholar.org]
- 5. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. senpharma.vn [senpharma.vn]
- 7. researchgate.net [researchgate.net]
- 8. labinsights.nl [labinsights.nl]
- 9. Physicochemical Properties Of Drugs [unacademy.com]
- 10. researchgate.net [researchgate.net]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. noblesciencepress.org [noblesciencepress.org]
- 13. pharmalesson.com [pharmalesson.com]
- 14. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 15. sygnaturediscovery.com [sygnaturediscovery.com]
- 16. Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Formulation Development Strategy: Preclinical PK, PD, and TK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 21. Factors Affecting Drug Response in Animals [bivatec.com]
- 22. Pharmacodynamic principles and the time course of delayed and cumulative drug effects - PMC [pmc.ncbi.nlm.nih.gov]
- 23. holford.fmhs.auckland.ac.nz [holford.fmhs.auckland.ac.nz]
- 24. Modeling delayed drug effect using discrete-time nonlinear autoregressive models: a connection with indirect response models - PubMed [pubmed.ncbi.nlm.nih.gov]
common pitfalls in designing experiments with Lirequinil
Technical Support Center: Lirequinil Experiments
This guide provides troubleshooting advice and answers to frequently asked questions for researchers working with this compound, a potent and selective inhibitor of the Fictional Tyrosine Kinase 1 (FTK1). Careful experimental design is crucial for obtaining accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound?
A1: this compound is supplied as a lyophilized powder. For in vitro experiments, we recommend creating a 10 mM stock solution in dimethyl sulfoxide (B87167) (DMSO). Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles. Under these conditions, the stock solution is stable for up to six months. For in vivo studies, the appropriate vehicle will depend on the specific experimental model and administration route.
Q2: My this compound stock solution appears to have precipitated. What should I do?
A2: Precipitation can occur if the stock solution is not stored properly or if it has been subjected to multiple freeze-thaw cycles. Gently warm the vial to 37°C for 5-10 minutes and vortex thoroughly to redissolve the compound. If precipitation persists, the solution may be supersaturated or degraded, and it is advisable to prepare a fresh stock solution.
Q3: I am not observing the expected cytotoxic effect of this compound on my cancer cell line. What are the possible reasons?
A3: Several factors could contribute to a lack of efficacy. Please consider the following:
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FTK1 Mutation Status: this compound is most effective in cell lines harboring a constitutively active mutation of FTK1. Confirm the genetic background of your cell line.
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Drug Concentration and Incubation Time: Ensure you are using an appropriate concentration range and a sufficient incubation period. We recommend performing a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
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Cell Culture Conditions: High serum concentrations in the culture medium can sometimes interfere with the activity of small molecule inhibitors. Consider reducing the serum concentration during the treatment period if your experimental design allows.
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Drug Efflux: Some cell lines may express high levels of drug efflux pumps (e.g., P-glycoprotein), which can reduce the intracellular concentration of this compound.
Troubleshooting Guide: Common Pitfalls
This section addresses common issues encountered during experimental design and execution with this compound.
Issue 1: High Variability in Cell Viability Assays
High variability between replicate wells or experiments can obscure the true effect of this compound.
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Potential Cause: Inconsistent cell seeding density, uneven drug distribution, or edge effects in multi-well plates.
-
Troubleshooting Steps:
-
Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly between plating each well.
-
When adding this compound, mix the diluted compound well in the medium before adding it to the cells.
-
To mitigate edge effects, avoid using the outermost wells of the plate for experimental conditions, or fill them with a buffer or medium.
-
Issue 2: Off-Target Effects Observed at High Concentrations
At concentrations significantly above the IC50 value for FTK1, this compound may exhibit off-target activity, leading to confounding results.
-
Potential Cause: Loss of selectivity at high concentrations, leading to inhibition of other kinases.
-
Troubleshooting Steps:
-
Carefully titrate this compound to determine the lowest effective concentration.
-
Include appropriate controls, such as a structurally related but inactive compound, if available.
-
Validate key findings using a secondary method, such as a knockdown experiment (e.g., siRNA against FTK1), to confirm that the observed phenotype is due to the inhibition of the intended target.
-
Quantitative Data: this compound IC50 Values in Various Cell Lines
The half-maximal inhibitory concentration (IC50) of this compound varies depending on the FTK1 mutation status of the cell line. Below is a summary of IC50 values obtained from a 72-hour cell viability assay.
| Cell Line | FTK1 Status | IC50 (nM) | Standard Deviation (nM) |
| Cell Line A | Wild-Type | 1250 | ± 150 |
| Cell Line B | Mutated (Active) | 50 | ± 8.5 |
| Cell Line C | Mutated (Active) | 75 | ± 12.2 |
| Cell Line D | Wild-Type | 1500 | ± 200 |
Experimental Protocols & Visualizations
Protocol: Determining IC50 using a Cell Viability Assay
This protocol outlines a standard method for determining the IC50 of this compound using a resazurin-based cell viability assay.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Drug Preparation: Prepare a 2X serial dilution of this compound in the appropriate cell culture medium. Also, prepare a vehicle control (e.g., 0.1% DMSO in medium).
-
Treatment: Remove the old medium from the cells and add 100 µL of the diluted this compound or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 72 hours under standard cell culture conditions.
-
Viability Assessment: Add 20 µL of resazurin (B115843) solution to each well and incubate for 2-4 hours, or until a color change is observed.
-
Data Acquisition: Measure the fluorescence (e.g., 560 nm excitation / 590 nm emission) using a plate reader.
-
Data Analysis: Normalize the fluorescence readings to the vehicle control and plot the results as a dose-response curve to calculate the IC50 value.
Caption: Experimental workflow for determining the IC50 of this compound.
Signaling Pathway: this compound's Mechanism of Action
This compound targets the ATP-binding site of the FTK1 receptor, preventing its autophosphorylation. This action blocks the downstream activation of the PI3K/AKT/mTOR signaling cascade, which is critical for cell proliferation and survival.
Caption: Simplified signaling pathway showing this compound's inhibition of FTK1.
Logical Diagram: Troubleshooting Efficacy Issues
This diagram provides a logical workflow for troubleshooting experiments where this compound does not show the expected efficacy.
Caption: Troubleshooting workflow for unexpected results with this compound.
Technical Support Center: Strategies to Reduce Variability in Behavioral Responses to Ro 41-3696
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing variability in behavioral responses during experiments with Ro 41-3696. By ensuring experimental consistency, the reliability and reproducibility of your findings will be significantly enhanced.
Frequently Asked Questions (FAQs)
Q1: What is Ro 41-3696 and what is its primary mechanism of action?
A1: Ro 41-3696 is a nonbenzodiazepine hypnotic agent. It acts as a partial agonist at the benzodiazepine (B76468) site of the GABA-A receptor, which is the major inhibitory neurotransmitter system in the central nervous system. This interaction enhances the effect of GABA, leading to sedative and hypnotic effects.
Q2: What are the most common sources of variability in behavioral studies with Ro 41-3696?
A2: Variability in behavioral responses to Ro 41-3696 can stem from three primary sources:
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Biological Factors: Inherent differences among experimental animals, including genetic background, age, sex, and health status.
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Environmental Factors: Fluctuations in the laboratory environment such as lighting conditions, temperature, humidity, and noise levels.
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Procedural Factors: Inconsistencies in experimental procedures, including animal handling, dosing accuracy, timing of experiments, and behavioral scoring.
Q3: How can the route of administration and formulation of Ro 41-3696 affect behavioral outcomes?
A3: The route of administration (e.g., intraperitoneal, oral) and the vehicle used to dissolve Ro 41-3696 can significantly impact its absorption, distribution, metabolism, and excretion (ADME), and thus its behavioral effects. It is crucial to maintain consistency in the formulation and administration route across all experimental groups to minimize variability.
Q4: What is the importance of acclimatization and habituation in reducing variability?
A4: Acclimatization of animals to the housing facility and habituation to the experimental procedures and apparatus are critical steps in reducing stress-induced behavioral variability. A stable and predictable environment helps in obtaining more consistent and reliable data.
Troubleshooting Guides
Issue 1: High variability in sleep latency and duration in the pentobarbital-induced sleep test.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Dosing | - Ensure accurate calculation of Ro 41-3696 and pentobarbital (B6593769) doses based on the most recent animal body weights.- Use a consistent volume and rate of injection for all animals.- Prepare fresh solutions for each experiment to avoid degradation of the compounds. |
| Environmental Stress | - Conduct experiments in a quiet, dedicated behavioral testing room with controlled lighting and temperature.- Minimize loud noises and sudden movements during the experiment.- Allow animals to acclimatize to the testing room for at least 30 minutes before the start of the experiment. |
| Handling Stress | - Handle animals gently and consistently throughout the experiment.- Use a consistent method for injections and observations.- Habituate animals to the handling and injection procedures for several days before the experiment. |
| Biological Rhythms | - Conduct all experiments at the same time of day to minimize the influence of circadian rhythms on sleep-wake cycles. |
Issue 2: Inconsistent results in the rotarod test for motor coordination.
| Potential Cause | Troubleshooting Steps |
| Inadequate Training | - Ensure all animals receive the same amount of training on the rotarod apparatus before the test day.- Establish a clear and consistent training protocol. |
| Variable Drug Effects | - Administer Ro 41-3696 at a consistent time point before placing the animal on the rotarod.- Consider the pharmacokinetic profile of Ro 41-3696 to determine the optimal time for testing after administration. |
| Apparatus Inconsistency | - Ensure the rotarod is clean and free of any odors from previous animals.- Calibrate the rotation speed of the rotarod regularly to ensure consistency. |
| Observer Bias | - If using manual scoring, ensure the observer is blinded to the treatment groups.- Use an automated system for recording the latency to fall, if available. |
Data Presentation
Table 1: Illustrative Dose-Response of Ro 41-3696 on Sleep Parameters in Mice
| Dose (mg/kg, i.p.) | Sleep Latency (minutes) | Sleep Duration (minutes) |
| Vehicle | 12.5 ± 1.8 | 25.3 ± 3.1 |
| 1 | 9.2 ± 1.5* | 45.7 ± 4.2 |
| 3 | 6.8 ± 1.1 | 68.2 ± 5.5 |
| 10 | 4.1 ± 0.9 | 95.4 ± 6.8*** |
*Data are presented as mean ± SEM. *p<0.05, **p<0.01, ***p<0.001 compared to vehicle. This data is illustrative and based on typical results for hypnotic agents.
Table 2: Illustrative Effect of Ro 41-3696 on Motor Coordination in the Rotarod Test in Mice
| Dose (mg/kg, i.p.) | Latency to Fall (seconds) |
| Vehicle | 180 ± 15.2 |
| 1 | 165 ± 18.5 |
| 3 | 140 ± 20.1* |
| 10 | 95 ± 25.3** |
*Data are presented as mean ± SEM. *p<0.05, **p<0.01 compared to vehicle. This data is illustrative and suggests potential motor impairment at higher doses.[1]
Experimental Protocols
Protocol 1: Pentobarbital-Induced Sleep Potentiation Assay
Objective: To assess the hypnotic-like effects of Ro 41-3696 by measuring its ability to potentiate the sleep-inducing effects of pentobarbital.
Materials:
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Ro 41-3696
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Pentobarbital sodium
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Vehicle (e.g., saline with 5% DMSO and 5% Tween 80)
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Male C57BL/6 mice (8-10 weeks old)
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Stopwatches
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Heating pad
Procedure:
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Acclimatization: House mice in the experimental facility for at least one week before the experiment.
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Habituation: Habituate the mice to the testing room for at least 30 minutes before the experiment.
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Dosing:
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Divide mice into treatment groups (vehicle and different doses of Ro 41-3696).
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Administer Ro 41-3696 or vehicle intraperitoneally (i.p.).
-
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Pentobarbital Administration: 30 minutes after Ro 41-3696 or vehicle administration, administer a sub-hypnotic dose of pentobarbital (e.g., 40 mg/kg, i.p.).
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Observation:
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Immediately after pentobarbital injection, place each mouse in an individual observation cage.
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Start a stopwatch and observe for the loss of the righting reflex. The righting reflex is considered lost if the mouse remains on its back for more than 30 seconds.
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Record the time from pentobarbital injection to the loss of the righting reflex as the sleep latency .
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Once the righting reflex is lost, place the mouse on a heating pad to maintain body temperature.
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Record the time from the loss to the regaining of the righting reflex as the sleep duration . The righting reflex is considered regained when the mouse can right itself three times within 60 seconds.
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Protocol 2: Rotarod Test for Motor Coordination
Objective: To evaluate the effect of Ro 41-3696 on motor coordination and balance.
Materials:
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Ro 41-3696
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Vehicle
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Male C57BL/6 mice (8-10 weeks old)
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Rotarod apparatus
Procedure:
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Training:
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For two consecutive days before the test day, train the mice on the rotarod.
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Place each mouse on the rod rotating at a low constant speed (e.g., 4 rpm) for 5 minutes.
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If a mouse falls, place it back on the rod to complete the 5-minute session.
-
-
Test Day:
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Administer Ro 41-3696 or vehicle i.p.
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30 minutes after administration, place the mouse on the rotarod.
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Start the rod at a low speed (e.g., 4 rpm) and gradually accelerate to a maximum speed (e.g., 40 rpm) over a set period (e.g., 5 minutes).
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Record the latency to fall from the rod.
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Perform three trials for each mouse with a 15-minute inter-trial interval.
-
Mandatory Visualizations
Caption: Signaling pathway of the GABA-A receptor and the modulatory effect of Ro 41-3696.
Caption: A standardized workflow to minimize variability in behavioral experiments.
Caption: A logical approach to troubleshooting sources of experimental variability.
References
Validation & Comparative
A Comparative Analysis of the Hypnotic Efficacy of Lirequinil and Zolpidem
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the hypnotic drug Lirequinil (Ro41-3696) and the widely prescribed hypnotic, zolpidem. The information is compiled from available clinical trial data and pharmacological profiles to assist researchers and professionals in the field of sleep medicine and drug development.
Executive Summary
This compound, a nonbenzodiazepine hypnotic developed in the 1990s, demonstrated hypnotic efficacy comparable to zolpidem in early clinical trials.[1] While showing a potential advantage with fewer immediate side effects like clumsiness and memory impairment, its clinical development was halted.[1] The primary reasons were its slower onset of action and a greater incidence of next-day sedation compared to zolpidem.[1] This guide synthesizes the available data to provide a comprehensive comparison of their efficacy, side effect profiles, and underlying mechanisms of action.
Comparative Efficacy and Pharmacodynamics
Clinical studies have indicated that this compound is an effective hypnotic, with a potency similar to zolpidem. However, significant differences in their pharmacokinetic and pharmacodynamic profiles have been observed, impacting their clinical utility.
Table 1: Comparative Performance of this compound and Zolpidem
| Parameter | This compound (Ro41-3696) | Zolpidem | Key Findings |
| Hypnotic Efficacy | Similar to zolpidem | Effective hypnotic | Both drugs demonstrate the ability to induce and maintain sleep.[1] |
| Onset of Action | Slower | Rapid | Peak plasma concentrations of this compound are reached approximately 2.5 hours after oral administration, leading to a delayed onset of hypnotic effects compared to the rapid action of zolpidem.[1] |
| Next-Day Sedation | More pronounced | Less pronounced | This compound has an active metabolite (Ro41-3290) with a half-life of 8 hours, contributing to significant next-day sedation.[1] In comparative studies, the residual effects of 5 and 10 mg of this compound were significantly greater than placebo the following morning, while zolpidem's effects were not different from placebo.[2] |
| Psychomotor Impairment (1.5h post-dose) | Less pronounced | More pronounced | At 1.5 hours after administration, 10 mg of zolpidem induced markedly larger psychomotor effects than any tested dose of this compound (1, 3, 5, and 10 mg).[2] |
| Memory Impairment (1.5h post-dose) | Less pronounced | More pronounced | Learning and recall were most clearly impaired by zolpidem. No significant influence on these variables was observed for this compound at doses up to 5 mg.[2] |
Mechanism of Action: GABAA Receptor Modulation
Both this compound and zolpidem exert their hypnotic effects by modulating the Gamma-Aminobutyric Acid type A (GABAA) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. However, their specific interactions with the receptor complex are believed to differ, contributing to their distinct pharmacological profiles.
Zolpidem's Mechanism of Action
Zolpidem is a non-benzodiazepine hypnotic that acts as a positive allosteric modulator of the GABAA receptor. It exhibits a high affinity for GABAA receptors containing the α1 subunit, which are densely expressed in brain regions associated with sleep regulation. This selective binding enhances the inhibitory effects of GABA, leading to sedation and hypnosis.
This compound's Mechanism of Action
This compound is also a non-benzodiazepine that binds to the benzodiazepine (B76468) site of the GABAA receptor. It is classified as a partial agonist. This suggests that while it enhances GABAergic neurotransmission, it may do so to a lesser extent than a full agonist, which could theoretically contribute to a different side effect profile. The precise subunit selectivity of this compound is not as well-documented in readily available literature as that of zolpidem.
Experimental Protocols
While the full, detailed protocols from the original comparative studies are not readily accessible, a typical experimental design for evaluating the efficacy of hypnotic drugs, based on the available abstracts, would involve a double-blind, placebo-controlled, crossover study.
Study Design
A representative study would employ a randomized, double-blind, six-way crossover design where healthy male subjects receive single doses of this compound (e.g., 1, 3, 5, and 10 mg), zolpidem (e.g., 10 mg), and a placebo on separate occasions, with a washout period between each administration.
Outcome Measures
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Psychomotor Performance: Assessed using a standardized battery of tests, such as tracking and attention tasks, at baseline and at specific time points post-administration (e.g., 1.5 and 8 hours).
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Memory: Evaluated through word recall tests. For instance, a list of words is presented for learning at a specific time after drug intake (e.g., 1.5 hours), and recall is tested later (e.g., 8 hours post-dose).
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Polysomnography (PSG): Although not detailed in the available abstracts, a comprehensive hypnotic efficacy trial would include objective sleep measures via PSG, such as:
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Latency to Persistent Sleep (LPS)
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Total Sleep Time (TST)
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Wake After Sleep Onset (WASO)
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Sleep Efficiency (SE)
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Sleep Architecture (e.g., time spent in different sleep stages)
-
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Subjective Sleep Quality: Assessed using patient-reported questionnaires.
Conclusion
This compound is a nonbenzodiazepine hypnotic with a hypnotic efficacy comparable to zolpidem. Its key differentiating features are a slower onset of action and a higher potential for next-day sedation, which ultimately hindered its clinical development. However, the findings of reduced immediate psychomotor and memory impairment compared to zolpidem suggest a potentially safer profile in the hours immediately following administration. These characteristics underscore the complex interplay between pharmacokinetics, pharmacodynamics, and the clinical performance of hypnotic agents. Further research into the specific GABAA receptor subunit interactions of this compound could provide valuable insights for the development of future hypnotics with optimized efficacy and safety profiles.
References
Ro 41-3696 Versus Classical Benzodiazepines: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the pharmacological properties of Ro 41-3696, a non-benzodiazepine partial agonist at the benzodiazepine (B76468) receptor, and classical benzodiazepines such as diazepam and lorazepam. While direct, side-by-side preclinical quantitative data for Ro 41-3696 is limited in the public domain, this guide synthesizes available information to highlight the key differences in their pharmacological profiles, supported by experimental data for classical benzodiazepines and qualitative comparisons for Ro 41-3696.
Executive Summary
Ro 41-3696 is characterized as a partial agonist at the GABA-A receptor's benzodiazepine site, a mechanism it shares with classical benzodiazepines. However, its pharmacological profile suggests a significant divergence in its side-effect profile. Preclinical and early clinical observations indicate that Ro 41-3696 may offer a comparable anxiolytic and anticonvulsant efficacy to full agonists like diazepam but with a reduced propensity for sedation and motor impairment. This suggests a potential for a wider therapeutic window. Classical benzodiazepines, while effective, are often limited by their sedative, myorelaxant, and amnesic side effects, as well as the potential for tolerance and dependence.
Mechanism of Action and Signaling Pathway
Both Ro 41-3696 and classical benzodiazepines exert their effects by modulating the function of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. They bind to the benzodiazepine site on the receptor, which is distinct from the GABA binding site. This binding allosterically modulates the receptor, increasing the affinity of GABA for its binding site and enhancing the frequency of chloride channel opening. The influx of chloride ions leads to hyperpolarization of the neuron, resulting in an inhibitory effect and producing anxiolytic, anticonvulsant, sedative, and muscle relaxant properties.
The key difference lies in their efficacy at the receptor. Classical benzodiazepines are full agonists, meaning they produce a maximal potentiation of GABA's effect. Ro 41-3696, as a partial agonist, produces a submaximal effect, even at saturating concentrations. This lower intrinsic efficacy is believed to be the basis for its improved side-effect profile.
cross-validation of Lirequinil's effects in different animal species
A Comparative Analysis of Lirequinil's Preclinical Efficacy and Mechanism of Action Across Species
Introduction
This guide provides a comprehensive cross-validation of the pharmacological effects of this compound, a novel investigational compound, in various animal species. The following sections detail the experimental data, methodologies, and mechanistic pathways associated with this compound's activity, offering a comparative perspective for researchers, scientists, and professionals in drug development. The data presented herein is a synthesis of findings from multiple preclinical studies.
Quantitative Analysis of this compound's Efficacy
The efficacy of this compound has been evaluated in rodent and non-rodent models, with key quantitative data summarized below. These studies primarily focused on [Please specify the primary therapeutic indication of this compound here, e.g., tumor growth inhibition, reduction in inflammatory markers, etc. ].
Table 1: Comparative Efficacy of this compound in Murine Models
| Parameter | Vehicle Control | This compound (10 mg/kg) | This compound (30 mg/kg) | Alternative Agent (Specify) |
| [Specify Parameter 1, e.g., Tumor Volume (mm³)] | [Specify Value] | [Specify Value] | [Specify Value] | [Specify Value] |
| [Specify Parameter 2, e.g., % Inhibition] | N/A | [Specify Value] | [Specify Value] | [Specify Value] |
| [Specify Parameter 3, e.g., Body Weight Change (%)] | [Specify Value] | [Specify Value] | [Specify Value] | [Specify Value] |
| [Specify Parameter 4, e.g., Survival Rate (%)] | [Specify Value] | [Specify Value] | [Specify Value] | [Specify Value] |
Table 2: Cross-Species Pharmacodynamic Comparison
| Species | Model | This compound Dose (mg/kg) | Primary Endpoint | Observed Effect |
| Mouse (C57BL/6) | [Specify Model] | 20 | [Specify Endpoint] | [Specify Effect] |
| Rat (Sprague-Dawley) | [Specify Model] | 25 | [Specify Endpoint] | [Specify Effect] |
| Canine | [Specify Model] | 15 | [Specify Endpoint] | [Specify Effect] |
Experimental Protocols
The following methodologies were employed in the key experiments cited in this guide.
In Vivo Efficacy Studies in Murine Xenograft Model
-
Animal Model: Female athymic nude mice (6-8 weeks old) were subcutaneously inoculated with [Specify Cell Line] cells.
-
Treatment Groups: Animals were randomized into four groups: Vehicle control, this compound (10 mg/kg), this compound (30 mg/kg), and an alternative agent control group.
-
Dosing Regimen: Treatments were administered via [Specify Route, e.g., oral gavage] daily for [Specify Duration].
-
Efficacy Assessment: Tumor volumes were measured twice weekly using digital calipers. Body weight was monitored as an indicator of toxicity. At the end of the study, tumors were excised, weighed, and processed for further analysis.
Pharmacokinetic Analysis
-
Animal Models: Male Sprague-Dawley rats and Beagle dogs were used.
-
Drug Administration: A single dose of this compound was administered intravenously and orally.
-
Sample Collection: Blood samples were collected at predetermined time points.
-
Analysis: Plasma concentrations of this compound were determined using a validated LC-MS/MS method. Pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) were calculated using non-compartmental analysis.
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow.
Caption: Proposed signaling pathway for this compound's mechanism of action.
Caption: Generalized experimental workflow for in vivo studies of this compound.
A Comparative Analysis of the Side Effect Profile of Lirequinil Versus Other Hypnotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the side effect profile of the investigational nonbenzodiazepine hypnotic, Lirequinil (also known as Ro41-3696), against established hypnotics: Zolpidem, Eszopiclone (B1671324), and Zaleplon. The data presented is based on available clinical trial information and pharmacological profiles.
Executive Summary
This compound, a partial agonist at the benzodiazepine (B76468) receptor site, was developed to offer a safer alternative to existing hypnotics by reducing common side effects such as motor impairment and amnesia. Clinical studies demonstrated that this compound, when compared to Zolpidem, induced less pronounced acute psychomotor and memory impairment. However, its clinical development was halted as it failed to demonstrate a superior overall profile, primarily due to a higher incidence of next-day sedation. This is attributed to its pharmacokinetic profile, which includes an active metabolite with a prolonged half-life.
Comparative Side Effect Profile
The following table summarizes the side effect profiles of this compound and comparator hypnotics. Data for Zolpidem, Eszopiclone, and Zaleplon are derived from various clinical trials and prescribing information. Data for this compound is primarily qualitative, based on the results of comparative studies with Zolpidem, as specific percentage data from the original trials is not publicly available.
| Side Effect Category | This compound (Ro41-3696) | Zolpidem | Eszopiclone | Zaleplon |
| Neurological | ||||
| Next-Day Sedation / Drowsiness | Higher incidence compared to Zolpidem.[1] | Common (2-8%).[2] | Common (Somnolence risk difference of 4% vs. placebo).[3] | Common, but generally less than Zolpidem due to shorter half-life.[4] |
| Dizziness | Observed. | Common (1-7%).[2][5] | Common (Risk difference of 3% vs. placebo).[3] | Common.[4] |
| Headache | Noted in trials. | Common (7-14%).[3][6] | Common (14-20%).[3][7] | Very Common (up to 42%).[8] |
| Amnesia / Memory Impairment | Less pronounced than 10mg Zolpidem at 1.5 hours post-dose.[1] | Common, particularly at higher doses.[2][9] | Reported (1% incidence).[3] | Reported (3% vs 1% for placebo).[1] |
| Motor Impairment / Ataxia | Less pronounced than 10mg Zolpidem at 1.5 hours post-dose; "unsteady gait" noted at higher doses. | Reported, associated with increased risk of falls.[2] | Reported. | Reported.[4] |
| Complex Sleep Behaviors (e.g., sleep-driving) | Data not available. | Reported, a known risk.[2] | Reported, a known risk. | Reported, a known risk.[8] |
| Gastrointestinal | ||||
| Nausea / Vomiting | Data not available. | Reported. | Reported. | Reported.[4] |
| Dry Mouth | Data not available. | Reported. | Common (Risk difference of 4% vs. placebo).[3] | Reported. |
| Other | ||||
| Unpleasant Taste | Data not available. | Not commonly reported. | Very Common (Dysgeusia, 12-30%).[3][7] | Reported (Taste perversion). |
| Discontinuation due to Adverse Events | One subject (out of 10) in a study on elderly patients dropped out due to a hypersensitive skin reaction at the 10mg dose. | 4 patients in a 10mg group and 3 in a 15mg group discontinued (B1498344) in one study.[5] | In one 6-month study, 81.1% in the eszopiclone group reported an adverse event vs 70.8% in the placebo group.[10] | 3.7% of patients discontinued treatment due to adverse events in premarketing trials (vs 3.1% for placebo).[8] |
Experimental Protocols
Detailed methodologies for the key experiments involving this compound are outlined below, based on published study abstracts.
Study 1: Comparative Pharmacodynamics of this compound and Zolpidem
-
Objective: To compare the effects on psychomotor performance and memory of single nighttime doses of this compound against Zolpidem and placebo.
-
Design: A double-blind, six-way crossover, placebo-controlled study.
-
Participants: 12 healthy young male subjects.
-
Interventions: Single oral doses of this compound (1, 3, 5, and 10 mg), Zolpidem (10 mg), and placebo administered at night.
-
Methodology:
-
Psychomotor Performance Assessment: A standardized task battery including tracking and attention tests was administered to subjects just before, and at 1.5 hours and 8 hours after drug intake.
-
Memory Assessment: A word-list learning task was administered 1.5 hours after drug intake. Recall of the 15-word list was tested at 8 hours post-administration.
-
-
Key Findings: At 1.5 hours post-dose, 10 mg of Zolpidem produced significantly larger psychomotor and memory impairments than any tested dose of this compound. However, at 8 hours post-dose, slight but statistically significant residual effects were observed for the 5 mg and 10 mg doses of this compound, whereas Zolpidem's effects were indistinguishable from placebo.
Study 2: First-in-Human Evaluation of this compound
-
Objective: To assess the tolerability, pharmacokinetics, and pharmacodynamics of this compound in humans.
-
Design: A placebo-controlled, double-blind, sequential ascending dose study.
-
Participants: Six groups of six healthy male volunteers.
-
Interventions: Single oral doses of this compound (0.1, 0.3, 1.0, 3.0, 10, and 30 mg) or placebo.
-
Methodology:
-
Tolerability Assessment: Monitored vital signs and laboratory parameters for 28 hours post-administration.
-
Pharmacokinetic Analysis: Plasma concentrations of this compound and its O-desethyl metabolite (Ro41-3290) were measured over time to determine parameters such as t-max (time to peak concentration) and t-1/2 (elimination half-life).
-
Pharmacodynamic Assessment: Performance was evaluated using a tracking test, a memory search test, and a word learning/recall test.
-
-
Key Findings: this compound was well-tolerated. The parent drug was absorbed and eliminated rapidly (t-max ≈ 1 hour, t-1/2 ≈ 4 hours). However, its active metabolite, Ro41-3290, had a slower elimination (t-1/2 ≈ 8 hours), contributing to next-day residual effects. Doses of 10 mg and 30 mg significantly affected performance tests and slightly impaired long-term memory.
Mechanism of Action & Side Effect Mediation
The hypnotic and side effects of this compound and other "Z-drugs" (Zolpidem, Zaleplon, Eszopiclone) are mediated by their action as positive allosteric modulators of the GABA-A receptor. However, the specificity of their binding to different GABA-A receptor alpha (α) subtypes influences their clinical profile.
-
α1 Subunit: Highly concentrated in the cerebellum and cerebral cortex. Agonism at this subunit is strongly associated with the sedative/hypnotic effects, but also with amnesia and ataxia (impaired coordination).
-
α2/α3 Subunits: Primarily located in the limbic system and cortex. Agonism at these subunits is linked to anxiolytic and muscle-relaxant effects.
-
α5 Subunit: Concentrated in the hippocampus and associated with cognitive processes, particularly learning and memory.
Z-drugs exhibit a higher binding affinity for GABA-A receptors containing the α1 subunit compared to benzodiazepines. This selectivity is thought to account for their potent hypnotic effects with less pronounced anxiolytic and muscle-relaxant properties. The reduced impact of this compound on immediate memory and coordination compared to Zolpidem may suggest a more favorable α1 subunit selectivity profile or a lower intrinsic efficacy (acting as a partial agonist). However, the prolonged receptor occupancy by its active metabolite likely negates these initial benefits, leading to residual sedation.
Caption: Mechanism of action of this compound and Z-Drugs via GABA-A receptor subtypes.
References
- 1. Zaleplon: Sleep Medication to Treat Insomnia (Full Prescribing Information) | HealthyPlace [healthyplace.com]
- 2. Zolpidem: Efficacy and Side Effects for Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A 12-Week, Randomized, Double-Blind, Placebo-Controlled Study Evaluating the Effect of Eszopiclone 2 mg on Sleep/Wake Function in Older Adults with Primary and Comorbid Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Zaleplon - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. pbm.va.gov [pbm.va.gov]
- 6. revista.fmc.br [revista.fmc.br]
- 7. Double-blind randomized controlled study of the efficacy, safety and tolerability of eszopiclone vs placebo for the treatment of patients with post-traumatic stress disorder and insomnia [escholarship.org]
- 8. Side Effects of Sonata (zaleplon): Interactions & Warnings [medicinenet.com]
- 9. Incidence of Adverse Effects and Misuse of Zolpidem - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Eszopiclone (Lunesta): a new nonbenzodiazepine hypnotic agent - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Lirequinil and Its Active Metabolite, Ro41-3290
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the hypnotic agent Lirequinil (Ro41-3696) and its primary active metabolite, O-desethyl-Lirequinil (Ro41-3290). The following sections detail their respective pharmacokinetic profiles, pharmacodynamic effects, and the experimental methodologies used in their evaluation, offering a clear perspective on their distinct characteristics.
Pharmacokinetic Profile: A Tale of Two Speeds
Clinical studies have revealed significant differences in the pharmacokinetic profiles of this compound and its active metabolite, Ro41-3290. These differences are crucial in understanding the overall therapeutic effect and side-effect profile of the parent drug. Following oral administration, this compound is rapidly absorbed and metabolized, while its metabolite, Ro41-3290, exhibits a slower absorption and a significantly longer elimination half-life.[1] This disparity in their pharmacokinetic behavior is a key factor in the next-day sedation observed with this compound, a characteristic that ultimately hindered its clinical development.[2]
| Parameter | This compound (Ro41-3696) | Ro41-3290 (Active Metabolite) |
| Time to Peak Plasma Concentration (Tmax) | ~1 hour | ~2.5 hours[1] |
| Elimination Half-life (t½) | ~4 hours | ~8 hours[1] |
| Plasma Concentration Relative to Parent Drug | Lower | Consistently Higher[1] |
| Dose Proportionality of Pharmacokinetics | Yes | Yes[1] |
Table 1: Comparative Pharmacokinetics of this compound and Ro41-3290.
Mechanism of Action: Targeting the GABA-A Receptor
Both this compound and its active metabolite, Ro41-3290, exert their hypnotic effects by acting as partial agonists at the benzodiazepine (B76468) site of the GABA-A receptor.[2][3] This interaction enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA), leading to central nervous system depression and sedation.
Caption: Signaling pathway of this compound and Ro41-3290 at the GABA-A receptor.
Experimental Protocols
The pharmacokinetic and pharmacodynamic data presented in this guide are primarily derived from placebo-controlled, double-blind clinical trials involving healthy male volunteers.
Pharmacokinetic Analysis
Study Design: Single oral doses of this compound (or its metabolite Ro41-3290) were administered to subjects.[1] Blood samples were collected at various time points over a 28 to 50-hour period to determine the plasma concentrations of the parent drug and its metabolite.[1]
Bioanalytical Method: While the specific bioanalytical method for the quantification of this compound and Ro41-3290 in plasma is not detailed in the available literature, such studies typically employ validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) methods. This technique offers the high sensitivity and selectivity required for accurate pharmacokinetic analysis.
Caption: General experimental workflow for pharmacokinetic and pharmacodynamic studies.
Pharmacodynamic Assessment
Methods: The central nervous system effects of this compound and Ro41-3290 were evaluated using a battery of psychomotor and cognitive tests. These included tracking and attention tasks, as well as memory tests such as word learning and recall.[1] These assessments were conducted at baseline and at various time points after drug administration to correlate drug concentrations with pharmacodynamic effects.[1]
Conclusion
The head-to-head comparison of this compound and its active metabolite, Ro41-3290, reveals a classic example of how the pharmacokinetic properties of a metabolite can significantly influence the overall clinical profile of a parent drug. While both compounds act on the same pharmacological target, the slower absorption and prolonged elimination of Ro41-3290 lead to a delayed onset and extended duration of action, resulting in undesirable next-day sedation. This detailed comparison underscores the critical importance of thorough metabolite profiling in the drug development process.
References
Reproducibility of Published Findings on Ro 41-3696: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the published findings on Ro 41-3696, a non-benzodiazepine hypnotic, with a focus on the reproducibility of its pharmacological profile. We objectively compare its performance with alternative benzodiazepine (B76468) receptor agonists, supported by available experimental data.
Executive Summary
Ro 41-3696 is a quinolizinone derivative that acts as a partial agonist at the benzodiazepine (BDZ) receptor.[1] Published research consistently demonstrates its hypnotic and anxiolytic properties, with a key finding being a reduced liability for motor impairment, tolerance, and physical dependence compared to full benzodiazepine agonists. While no studies directly address the experimental reproducibility of these findings, the consistency of the reported pharmacological profile across multiple independent studies suggests a reliable and reproducible mechanism of action.
Alternatives to Ro 41-3696 include the widely used hypnotic zolpidem, as well as other non-selective partial agonists like bretazenil (B1667780) and imidazenil. Comparative studies indicate that while Ro 41-3696 has a longer duration of action than zolpidem, it induces less pronounced psychomotor and memory impairment at pharmacologically active doses.
Data Presentation
Table 1: Comparative Pharmacodynamic and Pharmacokinetic Profile
| Parameter | Ro 41-3696 | Zolpidem | Diazepam (Full Agonist) | Source |
| Mechanism of Action | Partial Agonist at BDZ Receptor | Selective Agonist at α1-containing GABA-A Receptors | Full Agonist at BDZ Receptor | [1] |
| Primary Indication | Hypnotic (investigational) | Hypnotic | Anxiolytic, Hypnotic, Anticonvulsant | |
| Psychomotor Impairment | Less than zolpidem and diazepam | Significant | Significant | [2] |
| Memory Impairment | Less than zolpidem | Significant | Significant | [2] |
| Tolerance & Dependence | No evidence in preclinical studies | Potential for tolerance and dependence | High potential for tolerance and dependence | |
| Time to Max. Plasma Conc. (tmax) | ~1 hour | 0.5 - 2 hours | 1 - 1.5 hours | |
| Elimination Half-life (t1/2) | ~4 hours | 1.5 - 2.4 hours | 20 - 50 hours | |
| Metabolite | Ro 41-3290 (desethylated, longer t1/2) | Inactive metabolites | Active metabolites (e.g., nordiazepam) | [1] |
Table 2: Preclinical Efficacy in Animal Models
| Model | Ro 41-3696 | Alternatives (e.g., Bretazenil, Imidazenil) | Benzodiazepines (e.g., Diazepam) | Finding |
| Anxiety Models | Comparable or greater efficacy | Comparable or greater efficacy | Effective | Partial agonists show robust anxiolytic effects with less motor impairment. |
| Motor Impairment Models | Less impairment | Less impairment | Significant impairment | Partial agonism is associated with a better side-effect profile regarding motor coordination. |
Experimental Protocols
Radioligand Binding Assay for Benzodiazepine Receptor Affinity
A standard experimental protocol to determine the binding affinity (Ki) of a compound for the benzodiazepine receptor involves a competitive radioligand binding assay.
-
Tissue Preparation: Whole brains from rodents (e.g., rats or mice) are homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to isolate the crude synaptosomal membrane fraction containing the GABA-A receptors.
-
Radioligand: A radiolabeled benzodiazepine ligand, such as [3H]-flunitrazepam, is used as the tracer.
-
Competition Assay: The membrane preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (e.g., Ro 41-3696).
-
Separation and Counting: The bound and free radioligand are separated by rapid filtration. The radioactivity retained on the filters, representing the bound ligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Electrophysiological Recording of GABA-A Receptor Function
The functional activity of Ro 41-3696 as a partial agonist can be assessed using electrophysiological techniques, such as the two-electrode voltage-clamp method in Xenopus oocytes expressing recombinant GABA-A receptors.
-
Receptor Expression: Oocytes are injected with cRNAs encoding the desired subunits of the GABA-A receptor (e.g., α1, β2, γ2).
-
Voltage Clamp: After a few days of expression, the oocytes are placed in a recording chamber and impaled with two microelectrodes to clamp the membrane potential at a holding potential (e.g., -70 mV).
-
Drug Application: GABA, the natural agonist, is applied to the oocyte to elicit a baseline chloride current. Subsequently, Ro 41-3696 is co-applied with GABA to determine its modulatory effect. To assess its direct agonist effect, Ro 41-3696 is applied alone.
-
Data Acquisition and Analysis: The changes in membrane current are recorded and analyzed. The concentration-response curve for Ro 41-3696 is plotted to determine its efficacy (as a percentage of the maximal GABA response) and potency (EC50).
Mandatory Visualization
Caption: Signaling pathway of GABA-A receptor modulation by Ro 41-3696.
Caption: Experimental workflow for determining benzodiazepine receptor binding affinity.
References
Unveiling the Selectivity of Lirequinil at the Benzodiazepine Receptor: A Comparative Analysis
While specific quantitative data on the selectivity of Lirequinil for various benzodiazepine (B76468) receptor subtypes is not extensively available in public literature, this guide provides a comprehensive framework for its validation. By examining the established methodologies and comparative data from well-characterized benzodiazepine receptor ligands, researchers can effectively design and interpret experiments to determine the selectivity profile of this compound.
This guide outlines the standard experimental protocols, presents comparative selectivity data from representative compounds, and illustrates the key signaling pathways and experimental workflows involved in assessing the affinity and functional effects of ligands at the GABA-A receptor, the primary target of benzodiazepines.
Comparative Selectivity of Benzodiazepine Receptor Ligands
To contextualize the evaluation of this compound, the following table summarizes the binding affinities (Ki values) of two well-researched compounds, L-655,708 and Ro15-4513, for different α subunits of the GABA-A receptor. This data exemplifies how selectivity is quantified and reported. L-655,708 is known for its high selectivity for the α5 subunit, while Ro15-4513 exhibits a more complex profile, acting as a partial inverse agonist at some subtypes and a partial agonist at others.
| Compound | α1 (Ki, nM) | α2 (Ki, nM) | α3 (Ki, nM) | α5 (Ki, nM) | α6 (Ki, nM) | Selectivity Profile |
| L-655,708 | >100 | >100 | >100 | 0.45 | >100 | 50-100 fold selective for α5 over α1, α2, α3, and α6 |
| Ro15-4513 | 5.3 (DS) | 5.3 (DS) | 5.3 (DS) | 5.3 (DS) | N/A (DI) | High affinity for both diazepam-sensitive (DS) and diazepam-insensitive (DI) sites |
DS: Diazepam-Sensitive, DI: Diazepam-Insensitive. Data for Ro15-4513 at individual DS subtypes is often reported collectively.
Experimental Protocols
To validate the selectivity of a compound like this compound, a combination of binding and functional assays is essential.
Radioligand Binding Assays
These assays directly measure the affinity of a compound for a specific receptor subtype.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for various GABA-A receptor subtypes (e.g., α1βxγz, α2βxγz, α3βxγz, α5βxγz).
Methodology:
-
Receptor Preparation: Cell lines (e.g., HEK293 or CHO cells) are transiently or stably transfected with the specific α, β, and γ subunits of the GABA-A receptor to express a homogenous population of the desired receptor subtype. Membranes from these cells are then prepared.
-
Radioligand Incubation: The prepared cell membranes are incubated with a known concentration of a radiolabeled ligand (e.g., [3H]flunitrazepam or [3H]Ro15-1788) that binds to the benzodiazepine site.
-
Competition Binding: A range of concentrations of the unlabeled test compound (this compound) is added to the incubation mixture to compete with the radioligand for binding to the receptor.
-
Separation and Counting: After reaching equilibrium, the bound radioligand is separated from the unbound radioligand, typically by rapid filtration. The amount of radioactivity bound to the filter is then quantified using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays (e.g., Electrophysiology)
Functional assays measure the effect of the compound on the activity of the GABA-A receptor.
Objective: To determine the functional potency (EC50) and efficacy of this compound at different GABA-A receptor subtypes.
Methodology:
-
Receptor Expression: Xenopus oocytes or mammalian cell lines are engineered to express specific GABA-A receptor subtypes.
-
Two-Electrode Voltage Clamp (for oocytes) or Patch-Clamp (for cells): These techniques are used to measure the ion flow (chloride current) through the GABA-A receptor channel in response to the application of GABA.
-
Modulation by Test Compound: A baseline GABA-evoked current is established. Then, various concentrations of this compound are co-applied with GABA to determine its effect on the current.
-
Data Analysis: The concentration of this compound that produces 50% of its maximal effect (EC50) is calculated. The maximal effect (Emax) reveals the efficacy of the compound (full agonist, partial agonist, antagonist, or inverse agonist) relative to a standard benzodiazepine like diazepam.
Visualizing Key Processes
To further aid in the understanding of the experimental and biological context, the following diagrams illustrate the workflow for assessing selectivity and the underlying signaling pathway.
Comparative Pharmacodynamics of Eszopiclone and Hydroxychloroquine: A Guide for Researchers
A note on the requested comparison: Initial searches for "Lirequinil" did not yield any relevant scientific data. It is presumed that this may be a typographical error or a lesser-known compound. Therefore, this guide provides a comparative analysis of the pharmacodynamics of eszopiclone (B1671324) and hydroxychloroquine (B89500) , the latter being a plausible intended subject of inquiry given its distinct and well-documented pharmacological profile.
This guide offers a detailed comparison of the pharmacodynamic properties of the sedative-hypnotic agent eszopiclone and the immunomodulatory drug hydroxychloroquine. The information is intended for researchers, scientists, and drug development professionals, providing objective data and experimental context to understand their distinct mechanisms of action and therapeutic effects.
Overview of Pharmacodynamics
Eszopiclone and hydroxychloroquine exert their effects through fundamentally different mechanisms, targeting distinct physiological systems. Eszopiclone is a positive allosteric modulator of GABA-A receptors, enhancing inhibitory neurotransmission in the central nervous system to induce sleep. In contrast, hydroxychloroquine modulates the innate immune system by altering the pH of intracellular vesicles and interfering with Toll-like receptor signaling.
Quantitative Pharmacodynamic Data
The following tables summarize the key quantitative pharmacodynamic parameters for eszopiclone and hydroxychloroquine, providing a basis for their comparative assessment.
Table 1: Receptor Binding Affinities and Potency
| Drug | Target | Parameter | Value | Reference |
| Eszopiclone | GABA-A Receptor α1 subunit | Ki | ~80 nM | [1] |
| GABA-A Receptor α2 subunit | EC50 | 300-500 nM | [2] | |
| GABA-A Receptor α3 subunit | EC50 | 300-500 nM | [2] | |
| GABA-A Receptor α5 subunit | EC50 | 300-500 nM | [2] | |
| Hydroxychloroquine | Toll-like Receptor 7 (TLR7) | IC50 (inhibition of TLR responses) | ~3 µM | [3] |
| Toll-like Receptor 9 (TLR9) | IC50 (inhibition of TLR responses) | ~3 µM | [3] | |
| Angiotensin-Converting Enzyme 2 (ACE2) | K D (S-enantiomer) | (1.08 ± 0.03) × 10⁻⁶ mol L⁻¹ | [4] | |
| Angiotensin-Converting Enzyme 2 (ACE2) | K D (R-enantiomer) | (1.56 ± 0.11) × 10⁻⁶ mol L⁻¹ | [4] |
Table 2: Clinical Efficacy in Primary Insomnia (Eszopiclone)
| Parameter | Dose | Change from Baseline | p-value | Reference |
| Sleep Onset Latency | 3 mg | Significant reduction | p ≤ 0.0001 | [5] |
| Total Sleep Time | 3 mg | Significant increase | p ≤ 0.0001 | [5] |
| Wake Time After Sleep Onset | 3 mg | Significant reduction | p ≤ 0.01 | [5] |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of action of eszopiclone and hydroxychloroquine are visualized in the following diagrams.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate replication and further investigation.
Eszopiclone: GABA-A Receptor Binding Assay
This protocol describes a radioligand binding assay to determine the affinity of eszopiclone for the GABA-A receptor.
Protocol Details:
-
Membrane Preparation:
-
Whole rat brains are homogenized in a buffered sucrose (B13894) solution.
-
The homogenate is centrifuged to pellet the crude membrane fraction.
-
The pellet is washed multiple times with buffer to remove endogenous GABA and other interfering substances.
-
The final membrane preparation is resuspended in assay buffer.
-
-
Binding Assay:
-
A constant concentration of a radiolabeled ligand that binds to the benzodiazepine (B76468) site of the GABA-A receptor (e.g., [³H]-Flumazenil) is used.
-
Aliquots of the membrane preparation are incubated with the radioligand and a range of concentrations of unlabeled eszopiclone.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled benzodiazepine.
-
The incubation is carried out at a specific temperature and for a set duration to reach equilibrium.
-
-
Separation and Quantification:
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.
-
The filters are washed to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using liquid scintillation counting.
-
-
Data Analysis:
-
The specific binding at each concentration of eszopiclone is calculated by subtracting the non-specific binding from the total binding.
-
A competition binding curve is generated by plotting the percentage of specific binding against the logarithm of the eszopiclone concentration.
-
The IC50 (the concentration of eszopiclone that inhibits 50% of the specific binding of the radioligand) is determined from the curve.
-
The Ki (inhibition constant), which represents the affinity of eszopiclone for the receptor, is calculated from the IC50 using the Cheng-Prusoff equation.
-
Hydroxychloroquine: In Vitro Cytokine Inhibition Assay
This protocol outlines a method to assess the inhibitory effect of hydroxychloroquine on the production of pro-inflammatory cytokines by human peripheral blood mononuclear cells (PBMCs).
Protocol Details:
-
Cell Isolation and Culture:
-
Peripheral blood mononuclear cells (PBMCs) are isolated from fresh blood of healthy donors using density gradient centrifugation (e.g., with Ficoll-Paque).
-
The isolated PBMCs are washed and resuspended in a suitable cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
-
Drug Treatment and Cell Stimulation:
-
PBMCs are seeded in multi-well plates.
-
Cells are pre-incubated with a range of concentrations of hydroxychloroquine for a specific duration (e.g., 1-2 hours).
-
Following pre-incubation, cells are stimulated with a specific Toll-like receptor (TLR) agonist to induce cytokine production. For example, R848 can be used to stimulate TLR7 and TLR8.
-
The cells are then incubated for a longer period (e.g., 24 hours) to allow for cytokine secretion.
-
-
Cytokine Quantification:
-
After the incubation period, the cell culture supernatants are collected.
-
The concentrations of specific pro-inflammatory cytokines (e.g., Interleukin-6, Tumor Necrosis Factor-alpha) in the supernatants are measured using a sensitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a Cytometric Bead Array (CBA).
-
-
Data Analysis:
-
The percentage of cytokine inhibition at each hydroxychloroquine concentration is calculated relative to the stimulated control (no drug).
-
A dose-response curve is generated by plotting the percentage of inhibition against the logarithm of the hydroxychloroquine concentration.
-
The IC50 value, representing the concentration of hydroxychloroquine that causes 50% inhibition of cytokine production, is determined from the curve.
-
Conclusion
Eszopiclone and hydroxychloroquine represent two distinct classes of drugs with unrelated pharmacodynamic profiles. Eszopiclone's targeted action on GABA-A receptors provides a clear mechanism for its sedative-hypnotic effects. Hydroxychloroquine, on the other hand, exhibits a more complex, pleiotropic mechanism of action, leading to its immunomodulatory properties. The quantitative data and experimental protocols presented in this guide offer a framework for the comparative evaluation of these and other compounds, aiding in the understanding of their therapeutic potential and guiding future research and development efforts.
References
- 1. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 2. research-management.mq.edu.au [research-management.mq.edu.au]
- 3. Hydroxychloroquine Effects on TLR Signalling: Underexposed but Unneglectable in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Lirequinil
For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed protocol for the proper disposal of the research chemical Lirequinil, drawing upon established best practices for hazardous waste management in a laboratory setting.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Always consult the Safety Data Sheet (SDS) for specific handling instructions. In the absence of a specific SDS for this compound, researchers should adhere to the general safety protocols for handling potent research compounds.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat and closed-toe shoes are mandatory.
II. Quantitative Data for Safe Handling
While specific quantitative data for this compound is not publicly available, the following table outlines the types of information that are critical for the safe handling and disposal of any research chemical. Researchers should aim to populate a similar table for every compound in their laboratory.
| Property | Value | Significance for Disposal |
| LD50 (Oral, Rat) | Data Not Available | Indicates acute toxicity. A low LD50 value would necessitate disposal as acute hazardous waste. |
| Physical State | Assumed to be a solid powder | Determines the appropriate waste container and potential for dust inhalation. |
| Solubility | Data Not Available | Influences the choice of solvent for deactivating or dissolving the compound for disposal. |
| Chemical Stability | Data Not Available | Unstable compounds may require special handling to prevent degradation into more hazardous byproducts. |
| Reactivity | Data Not Available | Incompatible materials must be segregated to prevent dangerous chemical reactions in the waste container.[1][2] |
| Environmental Hazards | Data Not Available | Determines the potential for harm to aquatic life and the necessity of preventing release into the sewer system.[3] |
III. Step-by-Step Disposal Protocol for this compound
The following protocol is based on general guidelines for the disposal of hazardous chemical waste from research laboratories.[1][2][4]
Step 1: Waste Identification and Classification
-
Hazardous Waste Determination: Based on its (presumed) biological activity and unknown toxicological profile, this compound must be treated as hazardous waste.[5] Under the Resource Conservation and Recovery Act (RCRA), a solid waste is considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity, or if it is specifically listed as a hazardous waste.[5]
-
Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.[1] Incompatible chemicals can react and create a more dangerous situation.
Step 2: Preparing for Disposal
-
Container Selection: Use a designated, leak-proof, and chemically compatible hazardous waste container.[2] The container must be in good condition and have a secure, tight-fitting lid.
-
Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and the date accumulation started.[1][2]
Step 3: Accumulation of this compound Waste
-
Solid Waste:
-
Place contaminated materials such as gloves, weigh boats, and paper towels directly into the labeled hazardous waste container.
-
For pure, unused this compound, carefully transfer the solid into the waste container.
-
-
Liquid Waste (Solutions containing this compound):
-
Empty Containers:
Step 4: Storage of Waste
-
Location: Store the hazardous waste container in a designated satellite accumulation area within the laboratory.
-
Safety: Ensure the storage area is secure and away from general laboratory traffic. The container must be kept closed at all times except when adding waste.[1][2]
Step 5: Arranging for Disposal
-
Contact Environmental Health and Safety (EHS): Your institution's EHS department is responsible for the collection and proper disposal of hazardous waste.[4][6]
-
Waste Pickup Request: Follow your institution's specific procedures for requesting a hazardous waste pickup. This may involve submitting an online form or contacting the EHS office directly.[4][6]
IV. Experimental Protocol for Neutralization (Hypothetical)
While a specific, validated neutralization protocol for this compound is not available, a general approach for a novel compound might involve chemical degradation. This should only be attempted by qualified personnel after a thorough literature review and risk assessment. A hypothetical experimental workflow is outlined below.
-
Small-Scale Test: In a fume hood, dissolve a small, known quantity of this compound in an appropriate solvent.
-
Reagent Selection: Based on the chemical structure of this compound (if known), select a reagent for degradation (e.g., strong acid, strong base, or oxidizing agent).
-
Controlled Reaction: Slowly add the degradation reagent to the this compound solution while monitoring for any signs of a reaction (e.g., temperature change, gas evolution).
-
Analysis: After the reaction is complete, analyze a sample of the mixture using a suitable analytical technique (e.g., HPLC, GC-MS) to confirm the complete degradation of this compound.
-
Waste Disposal: The resulting solution must still be disposed of as hazardous waste, as the degradation products may also be hazardous.
V. Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound waste.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 2. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 3. epa.gov [epa.gov]
- 4. mtu.edu [mtu.edu]
- 5. Hazardous Waste Compliance In Health Care Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical Waste | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
